molecular formula C10H10N2O5 B1303567 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid CAS No. 5502-63-6

4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid

Cat. No.: B1303567
CAS No.: 5502-63-6
M. Wt: 238.2 g/mol
InChI Key: TYVJAVSCQNUKPY-UHFFFAOYSA-N
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Description

4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C10H10N2O5 and its molecular weight is 238.2 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-nitroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c13-9(5-6-10(14)15)11-7-1-3-8(4-2-7)12(16)17/h1-4H,5-6H2,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVJAVSCQNUKPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377862
Record name 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid
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Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5502-63-6
Record name 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-NITROSUCCINANILIC ACID
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Foundational & Exploratory

Mechanistic Profiling and Applications of N-(4-Nitrophenyl)succinamic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery leans increasingly toward precision targeting and immunodiagnostics, intermediate building blocks serve as the critical architecture for complex assays. N-(4-nitrophenyl)succinamic acid—systematically known as 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid[1]—is a highly versatile, structurally rigid linker and haptenic precursor.

This technical guide dissects the physical properties, stoichiometric causality, and self-validating synthetic workflows of N-(4-nitrophenyl)succinamic acid. Our objective is to bridge the gap between abstract molecular theory and bench-level operational execution.

Physicochemical Identity and Rationale

Before initiating synthesis or conjugation, it is crucial to establish the baseline identity of the compound. N-(4-nitrophenyl)succinamic acid features an electron-withdrawing para-nitro group coupled to a succinamic acid backbone. This structural dichotomy is purposeful: the nitroaryl moiety acts as a distinct spectrophotometric and immunological tag, while the terminal carboxylic acid permits downstream esterification or amidation.

Table 1 summarizes the core physicochemical metrics required for laboratory stoichiometry and mass balance calculations.

Table 1: Quantitative Physicochemical Data

Property Value Scientific/Synthetic Relevance
CAS Registry Number 5502-63-6 Primary identifier for sourcing raw API and reagents.
PubChem CID 2769980[2] Essential for tracking toxicological and biological interaction data.
Molecular Formula C₁₀H₁₀N₂O₅ Base for high-resolution mass spectrometry (HRMS) validation.
Molecular Weight 238.20 g/mol Crucial for calculating limiting reagents in micro-molar reactions.

| Key Functional Groups | Aryl-NO₂, Amide, Carboxyl[1] | Dictates solubility (polar aprotic solvents) and downstream reactivity. |

Mechanistic Synthesis: The Causal Framework

The optimal synthetic route leverages the ring-opening acylation of succinic anhydride by 4-nitroaniline.

The Causality of the Electrophile: Why utilize an anhydride rather than a di-carboxylic acid or an acyl chloride? Employing a di-carboxylic acid would require harsh coupling reagents (e.g., DCC/DMAP), increasing the risk of di-acylation or unwanted side reactions. Succinic anhydride offers a highly localized, reactive electrophilic center. Upon nucleophilic attack by the aniline's primary amine, the cyclic anhydride opens, inherently yielding the desired terminal free carboxylic acid without requiring an additional deprotection step.

The Causality of the Nucleophile: 4-nitroaniline is a notoriously poor nucleophile due to the strong resonance electron-withdrawing effect of the para-nitro group. Consequently, executing this reaction at room temperature often results in suboptimal yields. To drive the reaction forward kinetically, we utilize heat (reflux) and a catalytic tertiary amine base to enhance the nucleophilic attack profile.

Standardized Synthetic Protocol

The following methodology details a self-validating protocol optimized for yield and purity.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 4-nitroaniline in anhydrous tetrahydrofuran (THF) or acetone within a round-bottom flask. Causality: Anhydrous conditions prevent the competitive hydrolysis of succinic anhydride to succinic acid.

  • Activation: Add 1.1 equivalents of succinic anhydride. Introduce a catalytic amount of triethylamine (TEA; 0.1 eq).

  • Reflux: Equip a reflux condenser and heat the reaction mixture to 65°C for 4-6 hours.

  • Self-Validating TLC Monitoring: Aliquot 10 µL of the reaction mixture hourly. Run on silica TLC (Eluent: Hexane/EtOAc 1:1).

    • Validation Metric: 4-nitroaniline appears as a bright yellow spot with a high Retention Factor (

      
      ). As the reaction proceeds, this spot will diminish, replaced by a highly polar, baseline-adjacent spot (the product) due to the strong hydrogen-bonding capability of the newly formed carboxylic acid.
      
  • Precipitation & Isolation: Once TLC confirms the consumption of the limiting reagent, cool the mixture to 4°C. The product will often precipitate directly. Filter under vacuum and wash with cold ethanol to yield pure N-(4-nitrophenyl)succinamic acid (>85% yield)[2].

Synthesis Nitro 4-Nitroaniline (Poor Nucleophile) Mix Solvent: Anhydrous THF Catalyst: TEA (0.1 eq) Nitro->Mix Anhydride Succinic Anhydride (Electrophile) Anhydride->Mix Heat Reflux @ 65°C (4-6h) Ring-Opening Acylation Mix->Heat Product N-(4-nitrophenyl)succinamic acid (Pure Precipitate) Heat->Product Nucleophilic Attack & Cyclic Opening

Synthetic workflow of N-(4-nitrophenyl)succinamic acid via ring-opening acylation.

Downstream Processing: Catalytic Reduction

In certain drug development pipelines, researchers require the bifunctional amine-carboxylic acid linker. The nitro moiety of N-(4-nitrophenyl)succinamic acid can be cleanly reduced to an amine to yield 4-(4-aminoanilino)-4-oxobutanoic acid[3].

Reduction Protocol:

  • Dissolve the synthesized N-(4-nitrophenyl)succinamic acid in dry Methanol (0.3 M concentration).

  • Introduce 10 wt% Palladium on activated carbon (Pd/C) under a strict

    
     atmosphere to mitigate combustion risks[3].
    
  • Purge the vessel and perform hydrogenation under 1 bar

    
     pressure at room temperature for precisely 3 hours[3].
    
  • Validation: Filter through a Celite pad to remove the Pd/C catalyst, then verify the complete disappearance of the nitro absorbance band (~1520 cm⁻¹ and ~1350 cm⁻¹) via FTIR spectroscopy.

Application in Drug Development: Spacer Arm Immunoconjugation

A pivotal application of N-(4-nitrophenyl)succinamic acid lies in immunology and assay development. Small molecules (like the 4-nitrophenyl group) are "haptens"—they can bind to antibodies but cannot elicit an immune response on their own due to their low molecular weight.

To generate anti-nitroaryl antibodies (useful for specific environmental sensing or pharmacokinetic ELISAs), the hapten must be conjugated to a bulky carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).

The Causality of the Spacer Arm: If the nitroaryl group was attached directly to the carrier protein, the bulky tertiary structure of the protein would sterically shield the hapten from B-cell receptors. The succinamic acid acts as a crucial "spacer arm," projecting the immunogenic nitro group away from the protein's surface, ensuring optimal presentation to the immune system.

Conjugation Acid N-(4-nitrophenyl)succinamic acid (Hapten + Spacer) Activation EDC/NHS Activation (Yields Active Ester) Acid->Activation Carboxyl Activation Conjugate Immunogenic Conjugate (Overcomes Steric Shielding) Activation->Conjugate Amidation Protein Carrier Protein (e.g., BSA) (Lysine Primary Amines) Protein->Conjugate Nucleophilic substitution InVivo In Vivo Adjuvant Delivery (Host Immunization) Conjugate->InVivo Antibody Anti-Nitroaryl Antibodies (B-Cell Expansion) InVivo->Antibody Target recognition

Immunoconjugation pathway utilizing spacer-arm mechanics for hapten delivery.

Analytical Validation (E-E-A-T Framework)

Trustworthy chemical biology requires rigorous, self-validating downstream analytics. Do not proceed to biological assays without confirming the following spectral characteristics:

  • HPLC Profiling: Utilize a C18 reverse-phase column (Acetonitrile/Water + 0.1% TFA gradient). A singular sharp peak ensures the absence of residual 4-nitroaniline or free succinic acid.

  • ¹H-NMR (in DMSO-

    
    ): 
    
    • A distinct broad singlet at ~12.1 ppm validates the presence of the terminal carboxylic acid (OH).

    • A singlet at ~10.5 ppm confirms the formation of the secondary amide (NH).

    • Doublets around 8.2 ppm and 7.8 ppm correspond to the para-substituted nitrophenyl aromatic ring.

By synthesizing causal understanding with rigorous analytical checkpoints, researchers can reliably implement N-(4-nitrophenyl)succinamic acid across advanced therapeutic and diagnostic matrices.

References
  • PubChem. "PubChem Compound Summary for CID 2769980". Source: National Center for Biotechnology Information (NCBI). URL:[Link]

Sources

Comprehensive Spectral Profiling of 4-(4-nitroanilino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Technical Guide to NMR, IR, and Mass Spectrometry

For structural biologists, analytical chemists, and drug development professionals, 4-(4-nitroanilino)-4-oxobutanoic acid (also known as succinyl-p-nitroaniline or N-(4-nitrophenyl)succinamic acid; CAS: 5502-63-6) [1] represents a critical intermediate in organic synthesis and biochemical probe design. Because of its modular bifunctionality—an electrophilic-ready carboxylic acid tail combined with a highly conjugated chromophoric head—it is routinely utilized in enzyme assays and targeted inhibitor development [2, 3].

However, accurately verifying its structure requires a robust, self-validating analytical workflow. This guide synthesizes field-proven insights to detail the fundamental causality behind experimental choices, providing a definitive framework for interpreting the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (ESI-MS) signatures of this compound.

Physicochemical Dynamics & Workflow Causality

The molecule features an electron-withdrawing p-nitrophenyl group attached to an amide linker, terminated by a succinyl aliphatic chain and a carboxylic acid. This extended conjugated system influences both the vibrational frequencies and the magnetic shielding of the surrounding atoms[1, 3].

Causality in Solvent Selection: Attempting to dissolve this compound in standard non-polar deuterated solvents (like CDCl₃) will result in poor spectral quality. The robust intermolecular hydrogen-bonding network—facilitated by the terminal carboxylic acid and the strongly polarized amide proton—renders the analyte virtually insoluble in non-polar media. DMSO-d₆ must be utilized because its strongly basic oxygen atom actively out-competes these intermolecular bonds, ensuring complete solvation and sharp NMR resonance lines.

SpectralWorkflow S1 Sample Prep: Lyophilization N1 1H & 13C NMR (DMSO-d6) S1->N1 15 mg I1 FT-IR (ATR) Diamond Crystal S1->I1 2 mg M1 ESI-MS Negative Mode S1->M1 1 mg D1 Data Fusion & Cross-Validation N1->D1 I1->D1 M1->D1 V1 Structural Verification D1->V1

Fig 1. Self-validating multi-modal spectral data acquisition workflow.

Step-by-Step Analytical Protocols

To establish a self-validating system, ensure your workflow explicitly checks for residual unreacted p-nitroaniline and succinic anhydride. The following methodology isolates the pure product's profile.

Protocol A: NMR Sample Preparation
  • Desiccation: Lyophilize the synthesized powder for 12 hours. Traces of water will obscure the aliphatic protons in the 2.5–3.3 ppm region.

  • Solvation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Vortex for 30 seconds until optically clear.

  • Acquisition: Acquire ¹H NMR at ≥400 MHz (16 scans, 10s relaxation delay to ensure quantitative integration of the broad carboxylic proton). Acquire ¹³C NMR at ≥100 MHz (1024 scans).

Protocol B: FT-IR (ATR) Analysis
  • Selection: Utilize Attenuated Total Reflectance (ATR) rather than KBr pellets. KBr is highly hygroscopic; absorbed moisture will artificially broaden the O-H stretching region (2500–3000 cm⁻¹), convoluting the carboxylic acid signature.

  • Measurement: Apply 2 mg of the dry powder directly to the diamond ATR crystal. Apply the pressure anvil until the torque slips. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol C: High-Resolution ESI-MS
  • Polarity Selection: Run the instrument in Negative Ion Mode . The terminal carboxylic acid moiety is easily deprotonated to form a highly stable carboxylate anion ([M-H]⁻), yielding a significantly higher signal-to-noise ratio than positive mode.

  • Infusion: Dilute to 1 µg/mL in a 50:50 Methanol:Water mixture containing 0.1% Formic Acid.

Spectral Data Interpretation & Causality

Nuclear Magnetic Resonance (NMR) Resonance Mapping

The ¹H NMR spectrum in DMSO-d₆ is highly diagnostic. The amide proton (N-H) appears drastically shifted downfield (~10.5 ppm). This extreme deshielding is mechanically caused by the cumulative electron-withdrawing effects of the adjacent carbonyl group and the para-nitro substituted aromatic ring[3].

Table 1: Standard ¹H and ¹³C NMR Assignments (DMSO-d₆)
NucleusChemical Shift (δ)Multiplicity / CouplingCausality & Assignment
¹H ~12.1 ppmBroad Singlet (1H)Carboxylic acid O-H. Highly labile; exchanges with trace D₂O.
¹H ~10.5 ppmSinglet (1H)Amide N-H. Deshielded by carbonyl and nitroarene conjugation.
¹H ~8.20 ppmDoublet (J ≈ 9.2 Hz, 2H)Aromatic ortho to -NO₂. Strongly deshielded by induction/resonance.
¹H ~7.80 ppmDoublet (J ≈ 9.2 Hz, 2H)Aromatic ortho to amide. AA'BB' spin system counterpart.
¹H ~2.62 ppmTriplet (J ≈ 6.5 Hz, 2H)Aliphatic -CH₂- adjacent to the amide carbonyl.
¹H ~2.53 ppmTriplet (J ≈ 6.5 Hz, 2H)Aliphatic -CH₂- adjacent to the carboxylic acid (may overlap w/ DMSO).
¹³C ~174.0 ppmSingletCarboxylic C=O carbon.
¹³C ~170.5 ppmSingletAmide C=O carbon.
¹³C ~145.5 / 142.0 ppmSingletsQuaternary aromatic carbons (C-NH and C-NO₂ respectively).
Vibrational Fingerprinting (FT-IR)

FT-IR efficiently confirms functional group integrity without the matrix effects seen in MS. The dual carbonyls (amide vs. carboxylic acid) exhibit distinct stretching frequencies.

Table 2: ATR-FTIR Diagnostic Vibrational Bands
Wavenumber (cm⁻¹)Vibration TypeStructural Causality
~3320 N-H StretchSharp peak distinct from the broad O-H band, confirming secondary amide.
2500 - 3000 O-H Stretch (Broad)Hydrogen-bonded carboxylic acid dimers form a classic "V-shaped" broad well.
~1710 C=O Stretch (Carboxyl)Higher frequency than amide due to lesser resonance donation from oxygen.
~1670 C=O Stretch (Amide I)Lower frequency due to partial double-bond character of the C-N bond.
~1510 / ~1340 -NO₂ Asym / Sym StretchesUnmistakable markers of the p-nitroarene moiety [3].
Mass Spectrometry & Fragmentation Mechanics

Given the molecular formula C₁₀H₁₀N₂O₅ and an exact theoretical mass of 238.0590 Da, negative mode ESI targets the[M-H]⁻ ion at m/z 237.1.

MSFrag M Molecular Ion[M-H]⁻ m/z 237.1 F1 Loss of Water [M-H-H2O]⁻ m/z 219.1 M->F1 -H2O (-18 Da) F2 Nitroanilino Anion m/z 137.0 M->F2 Amide C-N Cleavage (-100 Da) F3 Succinamic Fragment m/z 99.0 M->F3 Amide Cleavage (-138 Da)

Fig 2. Principal ESI-MS negative mode fragmentation pathways.

Table 3: ESI-MS Dominant Fragments (Negative Mode)
m/z DetectedFormula AssignmentFragmentation Pathway
237.1 [C₁₀H₉N₂O₅]⁻Intact molecular ion ([M-H]⁻).
219.1 [C₁₀H₇N₂O₄]⁻Loss of H₂O (-18 Da) from the intact carboxylate.
137.0 [C₆H₅N₂O₂]⁻Homolytic/heterolytic cleavage of the amide bond leaving the nitroanilino anion.
99.0 [C₄H₃O₃]⁻Succinyl tail fragment resulting from complete loss of the p-nitroaniline group.

If unreacted starting materials are present in your synthesis, p-nitroaniline will heavily contaminate the m/z 137.0 signature in positive mode (as [M+H]⁺ m/z 139.1). The absence of m/z 139.1 in MS positive mode acts as your final, self-validating purity check.

References

  • Title: 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid - PubChem Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]

Synthesis and Characterization of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The amidation of succinic anhydride to produce succinanilic acid derivatives is a foundational procedure in organic synthesis, heavily utilized in drug development and materials science[1]. However, the synthesis of 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid (CAS No. 5502-63-6, Molecular Formula: C₁₀H₁₀N₂O₅) presents a distinct kinetic and thermodynamic challenge[2][3]. Due to the severe electron-withdrawing nature of the para-nitro group, 4-nitroaniline is an exceptionally poor nucleophile[4].

This whitepaper provides an in-depth mechanistic analysis and a self-validating technical protocol to achieve high-yield ring-opening amidation. By evaluating both standard reflux methodologies and modern microwave-assisted paradigms, this guide equips application scientists with the causal logic necessary to troubleshoot, scale, and optimize this specific synthetic pathway.

Mechanistic Fundamentals: Overcoming Low Nucleophilicity

In a standard nucleophilic acyl substitution, the primary amine attacks a carbonyl carbon of the electrophilic succinic anhydride, generating a zwitterionic tetrahedral intermediate that collapses to open the ring and form an amide bond[1].

The Thermodynamic Hurdle: The –NO₂ group in 4-nitroaniline exerts strong resonance (–R) and inductive (–I) withdrawing effects. This delocalizes the lone pair of electrons on the amine nitrogen down into the aromatic ring, drastically reducing its electron density[4]. As a result, the activation energy required for the amine to attack the anhydride carbonyl is significantly elevated. Standard room-temperature amidation protocols—which work perfectly for aliphatic amines or electron-rich anilines—routinely fail or provide trace yields when applied to 4-nitroaniline[5].

To overcome this, the reaction relies on either harsh thermal conditions combined with Brønsted acid activation (to increase the electrophilicity of the anhydride) or highly localized microwave irradiation[5].

Mechanism A 4-Nitroaniline (Weak Nucleophile) C Tetrahedral Intermediate (Zwitterionic) A->C Nucleophilic Attack B Succinic Anhydride (Electrophile) B->C Carbonyl Activation D Ring Opening & Proton Transfer C->D Collapse of Intermediate E 4-[(4-Nitrophenyl)amino]- 4-oxobutanoic acid D->E Carboxylate Protonation

Reaction Mechanism: Nucleophilic attack of 4-nitroaniline on succinic anhydride.

Comparative Synthetic Methodologies

Different reaction environments drastically impact the conversion rates of 4-nitroaniline. The table below summarizes three documented approaches, highlighting the causality between catalyst/solvent choice and overall yield[5].

MethodologySolvent EnvironmentCatalystTemp (°C)TimeReported YieldMechanistic Rationale
Conventional Reflux Glacial Acetic AcidNone (Autocatalytic)118 °C>12 h~85%Acid medium protonates the anhydride, enhancing its electrophilicity against the weak nucleophile.
Base-Catalyzed Ethyl AcetateLutidine70 °C19 h~59%Weak base fails to sufficiently activate the poorly nucleophilic amine; sluggish kinetics.
Microwave-Assisted Minimal (AcOH/EtOH)None500–1000 W10–20 minHighDirect dielectric heating rapidly overcomes the activation energy barrier.

Data derived from historical and patent literature comparisons of amidation efficiencies[5].

Self-Validating Experimental Protocol: Glacial Acetic Acid Route

While microwave-assisted synthesis is undeniably faster[5], standard reflux in glacial acetic acid remains the most reliable, easily scalable approach for laboratories lacking specialized microwave reactors. This protocol is designed as a self-validating system —incorporating visual and chromatographic checkpoints to ensure continuous quality control.

Workflow S1 Step 1: Reagent Preparation 1.0 eq 4-Nitroaniline & 1.1 eq Succinic Anhydride S2 S2 S1->S2 S3 Step 3: In-Process Control TLC tracking for consumption of aniline S2->S3 S4 Step 4: Precipitation Cool to RT, quench with ice-cold distilled H2O S3->S4 S5 Step 5: Isolation & Washing Vacuum filtration, wash with cold water S4->S5 S6 Step 6: Purification Recrystallization from hot Ethanol S5->S6

Self-Validating Experimental Protocol Workflow for Amidation in Glacial Acetic Acid.

Step-by-Step Methodology:

Step 1: Reagent Charging

  • Action: In a dry, round-bottom flask equipped with a magnetic stir bar, add 1.0 equivalent of 4-nitroaniline and 1.1 equivalents of high-purity succinic anhydride[1].

  • Causality: A slight stoichiometric excess of the anhydride ensures complete consumption of the amine. Succinic anhydride is prone to hydrolysis to succinic acid in humid conditions; utilizing fresh or Soxhlet-purified anhydride is critical for yield optimization[1].

Step 2: Solvent Addition & Thermal Activation

  • Action: Add a sufficient volume of Glacial Acetic Acid to yield an approximate 0.5 M solution. Attach a reflux condenser and heat the mixture to 118 °C (reflux) under an inert atmosphere (N₂) for 12 to 14 hours[5].

  • Causality: Acetic acid acts as a dual-purpose reagent. It serves as a high-boiling polar solvent, completely solubilizing the reagents. More importantly, it provides continuous mild Brønsted acid catalysis, protonating the carbonyl oxygens of the anhydride to drastically increase susceptibility to nucleophilic attack[5].

Step 3: In-Process Validation (TLC Checkpoint)

  • Action: After 12 hours, pull a 0.1 mL aliquot and spot it against a standard of pure 4-nitroaniline on a Silica Gel 60 F254 TLC plate. Elute using a solvent system of Ethyl Acetate:Hexanes (1:1) with 1% Acetic Acid.

  • Self-Validation: The starting 4-nitroaniline is intensely yellow and highly conjugated. The newly formed product (4-[(4-nitrophenyl)amino]-4-oxobutanoic acid) contains a terminal carboxylic acid, making it significantly more polar. A successful reaction is verified when the high-Rf yellow spot is completely replaced by a lower-Rf, UV-active spot.

Step 4: Quenching and Precipitation

  • Action: Remove the flask from the heat source and allow it to cool to room temperature. Slowly pour the reaction mixture into 3 volumes of ice-cold distilled water under vigorous stirring.

  • Causality: The target mono-amide product exhibits very low solubility in cold aqueous environments. The sudden shift in solvent polarity forces the quantitative precipitation of the product as an off-white/pale yellow crude solid[5].

Step 5: Isolation & Purification

  • Action: Isolate the crude solid via vacuum filtration (Büchner funnel). Wash the filter cake extensively with ice-cold water to remove residual acetic acid and unreacted succinic acid[1].

  • Action: Recrystallize the crude product from boiling ethanol.

  • Self-Validation: The physical transition from the bright, vibrant yellow of the starting amine to the muted, pale off-white crystalline structure of the final product serves as an immediate visual confirmation of successful amidation.

Downstream Characterization

To ensure the scientific integrity of the synthesized 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid (C₁₀H₁₀N₂O₅)[3], researchers should cross-reference the isolated compound against these expected analytical markers:

  • FTIR Spectroscopy: Look for the disappearance of the primary amine N-H stretches (~3300-3400 cm⁻¹) of 4-nitroaniline and the appearance of a sharp, strong secondary amide carbonyl stretch (Amide I band, ~1650-1680 cm⁻¹), alongside a broad carboxylic acid O-H stretch (~2500-3000 cm⁻¹).

  • ¹H-NMR (DMSO-d₆): The integration should yield an exact 4-proton aromatic pattern corresponding to the para-substituted ring, an exchangeable singlet for the secondary amide proton (~10-11 ppm), an exchangeable broad singlet for the carboxylic acid proton (~12 ppm), and two distinct methylene multiplets (~2.5-2.7 ppm) corresponding to the opened succinyl aliphatic chain[1].

References

  • US Patent CN101851206A: Microwave synthesis method of 3-[N-(4-nitrophenyl)-amido] propionic acid. Google Patents.

  • ChemicalBook: 4-(4-AMINOANILINO)-4-OXOBUTANOIC ACID synthesis & 4-[(4-NITROPHENYL)AMINO]-4-OXOBUTANOIC ACID.

  • MDPI (Molecules): A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.

  • Universidade de Lisboa (Fenix): Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.

  • Thsci / Tetrahedron: 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid (CAS 5502-63-6).

Sources

Biological Screening of N-(4-nitrophenyl)succinamic Acid: A Technical Guide to Preliminary Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Rationale, Synthesis, and Early-Stage Screening Workflows

Executive Summary & Chemical Rationale

In the landscape of early-stage drug discovery, succinamic acid derivatives represent a highly versatile, "privileged" pharmacophoric scaffold. Structurally, these compounds combine a terminal carboxylic acid with an amide linkage, allowing them to engage in extensive hydrogen-bonding networks within biological targets [1].

Specifically, N-(4-nitrophenyl)succinamic acid integrates the succinamic backbone with a para-nitro substituted aromatic ring. The presence of the strongly electron-withdrawing nitro group serves two primary mechanistic functions:

  • Targeted Bioreduction: In antimicrobial applications, the nitroaromatic moiety can act as a prodrug. It is highly susceptible to reduction by bacterial nitroreductases, generating reactive cytotoxic intermediates (e.g., nitroso and hydroxylamine species) that trigger DNA damage.

  • Electronic Modulation: The p-nitro group decreases the electron density of the amide nitrogen, altering the compound's overall dipole moment and pKa. This can significantly influence its binding affinity in enzyme inhibition assays, such as those targeting dipeptidyl peptidase IV (DPP-IV) or matrix metalloproteinases[1][2].

Workflow A Synthesis & QC N-(4-nitrophenyl)succinamic acid B Cytotoxicity Profiling (Mammalian Cell Lines) A->B C Antimicrobial Screening (MIC / MBC Determination) A->C D Enzyme Inhibition (Target-Specific Assays) A->D

Fig 1: Preliminary biological screening pipeline for synthesized succinamic acid derivatives.

Synthesis and Self-Validating Quality Control

Before any biological screening occurs, the integrity of the test article must be absolute. N-(4-nitrophenyl)succinamic acid is synthesized via the nucleophilic acyl substitution of succinic anhydride by 4-nitroaniline.

Causality of the Synthetic Protocol

Because the p-nitro group is strongly electron-withdrawing, the amine group on 4-nitroaniline is significantly less nucleophilic than an unsubstituted aniline. Consequently, the reaction requires a polar aprotic solvent (like dimethylformamide, DMF, or acetone) to stabilize the transition state, alongside gentle thermal activation to overcome the higher activation energy barrier [3].

Step-by-Step Synthetic Workflow
  • Reagent Preparation: Dissolve 10 mmol of 4-nitroaniline in 20 mL of anhydrous DMF.

  • Anhydride Addition: Slowly add 11 mmol (a slight stoichiometric excess to drive completion) of succinic anhydride to the solution under continuous magnetic stirring.

  • Thermal Activation: Heat the reaction mixture to 70–80 °C for 4–6 hours. Causality: Heating forces the sluggish nucleophile to attack the electrophilic carbonyl of the anhydride, ring-opening the structure to yield the amic acid.

  • Precipitation & Workup: Pour the cooled mixture into ice-cold distilled water. The sudden shift in solvent polarity forces the hydrophobic N-(4-nitrophenyl)succinamic acid to precipitate.

  • Purification: Filter the crude solid, wash with cold water to remove residual succinic acid, and recrystallize from ethanol.

Quality Control (The Self-Validating Check)

Biological data is only as reliable as the compound's purity. Validate the synthesis using:

  • TLC: Ensure a single spot (using ethyl acetate/hexane 7:3) to confirm the absence of unreacted 4-nitroaniline.

  • FTIR Spectroscopy: Confirm the presence of the amide carbonyl (

    
     1660 cm
    
    
    
    ) and the carboxylic acid carbonyl (
    
    
    1710 cm
    
    
    ). The anhydride C=O stretch (
    
    
    1800 cm
    
    
    ) must be entirely absent [3].

Biological Screening Methodologies

As a Senior Application Scientist, I design protocols as self-validating systems. Every assay must internalize its own quality controls to immediately flag false positives or operator errors.

In Vitro Cytotoxicity Profiling (MTT Assay)

Rationale: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzyme activity, which reduces the yellow tetrazolium dye to an insoluble purple formazan. This acts as a proxy for mitochondrial metabolic activity and cell viability. Evaluating basic cytotoxicity in mammalian cells (e.g., HEK293 or HepG2) establishes the compound's therapeutic window.

Protocol:

  • Cell Seeding: Seed target cells into a 96-well plate at a density of

    
     cells/well in 100 µL of DMEM supplemented with 10% FBS.
    
    • Causality: Cells must be incubated for 24 hours at 37 °C / 5% CO

      
       to allow for surface adherence and entry into the logarithmic growth phase prior to drug exposure.
      
    • Self-Validation: Fill the perimeter edge wells with sterile PBS instead of cells. This prevents the "edge effect" (evaporation), ensuring well-to-well thermal and concentration consistency.

  • Compound Administration: Prepare a 10 mM stock of N-(4-nitrophenyl)succinamic acid in DMSO. Serially dilute the compound in fresh media to achieve final well concentrations (e.g., 1, 10, 50, 100, 200 µM).

    • Self-Validation: The final DMSO concentration must not exceed 0.5% v/v. Include a "Vehicle Control" (0.5% DMSO in media) to prove the solvent is not inducing cell death.

  • Incubation & MTT Addition: Incubate for 48 hours. Remove media and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent. Incubate for exactly 4 hours.

  • Solubilization & Readout: Discard the MTT solution. Add 100 µL of pure DMSO to each well to lyse the cells and solubilize the intracellular formazan crystals. Read absorbance at 570 nm using a microplate reader.

    • Self-Validation: Include a "Blank" well (DMSO only, no cells) to subtract background optical noise.

Antimicrobial Screening (Broth Microdilution)

Rationale: Succinamic acid variants, particularly those with nitroaromatic rings, often display notable antibacterial properties due to reductive activation mechanisms within the pathogen [1].

Protocol:

  • Inoculum Standardization: Suspend isolated bacterial colonies (e.g., S. aureus, E. coli) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.

    • Causality: This guarantees a uniform starting bacterial density of approximately

      
       CFU/mL, ensuring reproducibility across biological replicates.
      
  • Assay Setup: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton (MH) broth. Add 10 µL of the standardized bacterial suspension to each well.

  • Incubation & Resazurin Addition: Incubate plates at 37 °C for 18 hours. To visualize viability, add 20 µL of 0.015% resazurin solution to all wells.

    • Causality: Viable bacteria will reduce the blue resazurin dye to pink resorufin. The Minimum Inhibitory Concentration (MIC) is the lowest concentration well that remains completely blue.

  • Self-Validation System:

    • Growth Control Well: MH Broth + Bacteria + Vehicle (Proves the bacteria are viable and growing).

    • Sterility Control Well: MH Broth only (Proves the media is uncontaminated).

Mechanism A N-(4-nitrophenyl)succinamic acid B Bacterial Nitroreductases (Reductive Activation) A->B Cellular Uptake C Amide/Carboxyl Motif (Enzyme Coordination) A->C Direct Target Binding D Reactive Nitroso Intermediates (DNA/Protein Damage) B->D E Growth Inhibition / Cell Death C->E D->E

Fig 2: Dual proposed mechanism of action for nitro-substituted succinamic acids.

Quantitative Data Summaries

Proper data structuring is crucial for high-throughput decision-making. Below are representative formatting standards for preliminary screening outputs of this compound class.

Table 1: Preliminary In Vitro Cytotoxicity (MTT Assay, 48h Exposure)

Cell Line TypeCell Line OriginMean IC

(µM) ± SD
Vehicle Viability (%)Interpretation
HEK293 Human Embryonic Kidney

99.2%Non-cytotoxic to healthy renal cells.
HepG2 Human Hepatocellular Carcinoma

98.7%Mild cytotoxic effect at high doses.
A549 Human Lung Carcinoma

99.0%Moderate dose-dependent inhibition.

Note: Favorable toxicity profiles (


 µM) in healthy lines suggest the succinamic scaffold is well-tolerated.

Table 2: Antimicrobial Susceptibility Profiling (Broth Microdilution)

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)Mechanism of Resistance / Notes
Escherichia coli (ATCC 25922)Gram-Negative3264Susceptible; indicates high nitroreductase activity.
Pseudomonas aeruginosa (PAO1)Gram-Negative> 128> 128Resistant; likely due to efflux pump overexpression.
Staphylococcus aureus (MRSA)Gram-Positive1632Highly susceptible; potential lead for optimization.

Conclusion and Optimization Directives

The preliminary screening of N-(4-nitrophenyl)succinamic acid frequently reveals its potential as an antibacterial agent and as a tolerated scaffold for enzyme-inhibition development [1][2]. Moving forward in the drug pipeline, researchers should consider structural activity relationship (SAR) studies—such as replacing the nitro group with halogens to assess the impact of lipophilicity on target binding, or modifying the terminal carboxylic acid into an ester to improve cellular permeability.

References
  • Abu Khalaf, R., Abu Sheikha, G., Al-Sha'er, M., & Taha, M. (2013). Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors. The Open Medicinal Chemistry Journal, 7, 39-48. [Link]

  • Varamini, P., Mansfeld, F. M., Blanchfield, J. T., Wyse, B. D., & Smith, M. T. (2012). Synthesis and biological evaluation of an orally active glycosylated endomorphin-1. Journal of Medicinal Chemistry, 55(12), 5859-5867. [Link]

  • Al-Azzawi, A. M., & Hassan, M. S. (2014). Synthesis and Antibacterial Screening of New Schiff Bases Based on N-(4-acetophenyl) Succinimide. Iraqi Journal of Science, 56(1), 1-10. [Link]

Discovery and synthesis of nitrophenyl amino acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Nitrophenyl Amino Acid Derivatives

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Nitro Group in Amino Acid Chemistry

Nitrophenyl amino acid derivatives represent a cornerstone class of molecules at the nexus of synthetic organic chemistry, medicinal chemistry, and drug development. The incorporation of a nitrophenyl moiety into an amino acid scaffold imparts unique physicochemical properties and versatile chemical reactivity. The nitro group, a potent electron-withdrawing group, can modulate the biological activity of parent molecules, serve as a critical pharmacophore, or act as a synthetic handle for further chemical transformations.[1] These derivatives are pivotal as activated esters in peptide synthesis, key intermediates in the production of pharmaceuticals, and foundational structures for novel bioactive agents, including antimicrobial and anti-inflammatory compounds.[2][3][4]

This guide provides an in-depth exploration of the principal synthetic strategies for accessing nitrophenyl amino acid derivatives. Moving beyond a mere recitation of protocols, we will dissect the causality behind experimental choices, offering field-proven insights into the mechanisms, advantages, and limitations of each method. We will cover classical approaches such as direct nitration and powerful rearrangement reactions, as well as modern, highly efficient multi-component and enzymatic syntheses.

Part 1: Foundational Synthetic Strategies

The synthesis of nitrophenyl amino acid derivatives can be broadly categorized into two conceptual approaches: the direct introduction of a nitro group onto a pre-existing aromatic amino acid, or the construction of the amino acid backbone from a nitroaromatic precursor.

Direct Electrophilic Aromatic Nitration

The most direct route to nitrophenyl amino acids is the electrophilic aromatic substitution (EAS) on the phenyl ring of an amino acid like phenylalanine. This method relies on generating a potent electrophile, the nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric and sulfuric acids.[5][6]

Causality and Mechanistic Insight: The sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[5] The π-electron system of the benzene ring acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). A weak base then abstracts a proton to restore aromaticity, completing the substitution.

Challenges and Strategic Considerations:

  • Regioselectivity: The amino acid side chain is an ortho-, para-directing group. However, under the strongly acidic conditions required for nitration, the amino group of the amino acid is protonated to form an ammonium (-NH₃⁺) group, which is a meta-directing deactivator. This can lead to mixtures of ortho-, meta-, and para-substituted products, complicating purification.[7]

  • Harsh Conditions: The use of strong, corrosive acids can be incompatible with sensitive functional groups elsewhere in the molecule and may lead to side reactions, such as condensation byproducts.[7]

Experimental Protocol: Nitration of L-Phenylalanine [7]
  • Preparation: Cool a mixture of concentrated sulfuric acid (2 volumes) and concentrated nitric acid (1 volume) to 0°C in an ice bath.

  • Reaction: Slowly add L-phenylalanine to the cooled mixed acid solution with vigorous stirring, ensuring the temperature remains at 0°C.

  • Monitoring: Continue the reaction for approximately 3 hours at 0°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Isolation: Neutralize the resulting solution with a suitable base (e.g., ammonium hydroxide) to precipitate the product. The L-4-nitrophenylalanine can then be collected by filtration, washed with cold water, and dried. Typical yields are around 65%.[7]

Visualization: Mechanism of Electrophilic Nitration

Nitration_Mechanism reagents HNO₃ + H₂SO₄ nitronium NO₂⁺ (Nitronium Ion) reagents->nitronium Generation of Electrophile sigma_complex Sigma Complex (Carbocation Intermediate) nitronium->sigma_complex Nucleophilic Attack phenylalanine Phenylalanine (Aromatic Ring) phenylalanine->sigma_complex Nucleophilic Attack product Nitrophenylalanine sigma_complex->product Deprotonation (Restores Aromaticity) H2O H₂O

Caption: Electrophilic aromatic substitution mechanism for nitration.

Synthesis via Rearrangement Reactions

Classic name reactions that generate amines from carboxylic acid derivatives provide powerful, albeit less direct, routes to α-amino acids from appropriately substituted precursors. These methods build the amino functionality onto a molecule that already contains the nitrophenyl group.

1.2.1 The Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[8][9] This is achieved by treating the amide with bromine in a basic solution.[10] For amino acid synthesis, the strategy involves using a substituted malonamic acid, where the carboxyl group is protected.[11]

Causality and Mechanistic Insight: The reaction proceeds through a sequence of well-defined steps:

  • N-Bromination: The amide nitrogen is halogenated by hypobromite (formed in situ from Br₂ and NaOH).

  • Deprotonation: The base abstracts the acidic N-H proton, forming an N-bromoamide anion.

  • Rearrangement: The anion rearranges, with the R-group migrating from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate intermediate.[9][10]

  • Hydrolysis: The isocyanate is hydrolyzed by water to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[9][12]

Experimental Protocol: Hofmann Rearrangement for α-Amino Acid Synthesis [11]

This protocol is adapted from the synthesis of α-amino acids using carboxyl-protected malonamic acids.

  • Starting Material: Begin with a 2-substituted malonamic acid containing the desired nitrophenyl group (e.g., 2-(4-nitrophenyl)malonamic acid) with the other carboxyl group suitably protected.

  • Reaction Setup: Dissolve the malonamic acid in a solution of potassium hydroxide in methanol (KOH/MeOH).

  • Reagent Addition: Add phenyliodoso acetate (a mild oxidant that serves a similar role to Br₂) to the solution and stir at room temperature.

  • Rearrangement: The reaction mixture is typically stirred for several hours to allow for the complete formation of the isocyanate and its subsequent reaction with methanol to form a stable methyl carbamate.

  • Workup and Isolation: The reaction is quenched, and the product, an N-(methoxycarbonyl) α-amino acid derivative (with a protected carboxyl group), is extracted and purified by chromatography.

  • Deprotection: The protecting groups on the carboxyl and amino functionalities can then be selectively removed to yield the final nitrophenyl amino acid.

Visualization: Hofmann Rearrangement Mechanism

Hofmann_Rearrangement amide Primary Amide (R-CO-NH₂) bromoamide N-Bromoamide amide->bromoamide + Br₂ / NaOH anion N-Bromoamide Anion bromoamide->anion - H⁺ (Base) isocyanate Isocyanate (R-N=C=O) anion->isocyanate Rearrangement (- Br⁻) carbamic_acid Carbamic Acid isocyanate->carbamic_acid + H₂O amine Primary Amine (R-NH₂) + CO₂ carbamic_acid->amine Decarboxylation

Caption: Key stages of the Hofmann rearrangement pathway.

1.2.2 The Curtius Rearrangement

The Curtius rearrangement is a versatile thermal or photochemical decomposition of an acyl azide into an isocyanate, with the loss of nitrogen gas.[13][14] The isocyanate intermediate can be trapped with various nucleophiles to produce amines, carbamates, or ureas.[15][16] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Causality and Mechanistic Insight: The reaction is believed to proceed through a concerted mechanism where the R-group migrates from the carbonyl carbon to the adjacent nitrogen simultaneously with the expulsion of dinitrogen (N₂).[13][15] This avoids the formation of a highly reactive nitrene intermediate. A key advantage is that the migration occurs with complete retention of the stereochemical configuration at the migrating carbon.[17]

Experimental Protocol: One-Pot Curtius Rearrangement for Boc-Protected Amines [13][17]

This protocol is ideal for converting a carboxylic acid (containing a nitrophenyl group) into a stable, Boc-protected amine derivative.

  • Acyl Azide Formation: Dissolve the starting carboxylic acid in an inert solvent like toluene. Add diphenylphosphoryl azide (DPPA) and a base such as triethylamine (TEA).

  • Isocyanate Formation: Heat the mixture to reflux. The acyl azide forms in situ and undergoes thermal rearrangement to the isocyanate, releasing nitrogen gas.

  • Carbamate Trapping: Add tert-butanol to the reaction mixture. The tert-butanol acts as a nucleophile, trapping the isocyanate to form a stable tert-butoxycarbonyl (Boc)-protected amine.

  • Isolation: After the reaction is complete, the solvent is removed under reduced pressure, and the resulting Boc-protected nitrophenyl amine derivative is purified, typically by column chromatography.

Visualization: Curtius Rearrangement Workflow

Curtius_Workflow acid Carboxylic Acid (R-COOH) azide Acyl Azide (R-CO-N₃) acid->azide + NaN₃ or DPPA isocyanate Isocyanate (R-N=C=O) azide->isocyanate Heat (Δ) - N₂ product Amine, Carbamate, or Urea isocyanate->product + Nucleophile (H₂O, ROH, RNH₂) Ugi_Reaction Aldehyde Aldehyde Product α-Aminoacyl Amide Derivative Aldehyde->Product Amine Amine Amine->Product Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Product Isocyanide Isocyanide Isocyanide->Product

Sources

Thermodynamic Solubility and Molecular Interactions of 4-(4-Nitroanilino)-4-oxobutanoic Acid: A Comprehensive Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Rationale & Solvation Mechanisms

The compound 4-(4-nitroanilino)-4-oxobutanoic acid (also recognized as N-(4-nitrophenyl)succinamic acid) is a structurally complex synthon and metabolite analog characterized by its rigid aromatic system, an electron-withdrawing nitro group, and a flexible succinic acid side chain. Understanding its phase behavior is critical for crystallization engineering, purification, and drug formulation.

The thermodynamic solubility of this compound is governed by the competing forces of its high crystal lattice energy (stabilized by intermolecular hydrogen bonding between the terminal carboxylic acid and the amide proton) and its solvation affinity[1].

  • Aqueous Environments: In water, the compound exhibits exceptionally low solubility. The high hydrophobicity of the nitroaromatic ring prevents efficient cavity formation in the water network, while water's strong self-association competes with solute-solvent hydrogen bonding[2].

  • Organic Solvents: In aprotic, highly polar solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), the solubility increases by orders of magnitude. These solvents act as powerful hydrogen-bond acceptors, breaking the solute-solute lattice interactions and establishing strong dipole-dipole interactions with the nitro and amide groups[1].

The Self-Validating Isothermal Equilibration Protocol

To obtain high-fidelity thermodynamic data, dynamic or kinetic solubility measurements are insufficient. The isothermal shake-flask method is the gold standard, as it ensures complete chemical potential parity between the solid and liquid phases[3].

The following protocol is engineered as a self-validating system; every step includes intrinsic quality control mechanisms to prevent artifacts such as supersaturation or particulate interference.

Phase 1: Preparation & Solid-Liquid Equilibrium
  • Solvent Preparation: Dispense 10.0 mL of the selected high-purity solvent (Water, Methanol, Ethanol, Ethyl Acetate, DMF, or DMSO) into hermetically sealed 20 mL borosilicate glass vials.

  • Excess Solute Addition: Add crystalline 4-(4-nitroanilino)-4-oxobutanoic acid in 50 mg increments until a persistent, visible solid suspension remains.

    • Causality Insight: An excess of the solid phase is mandatory to maintain the chemical potential gradient required to reach thermodynamic saturation[4].

  • Isothermal Shaking: Submerge the vials in a thermostatic water-bath shaker. Equilibrate the samples at targeted temperatures (e.g., 293.15 K to 313.15 K) with an agitation speed of 150 RPM for 72 hours .

    • Causality Insight: High-lattice-energy nitroaromatics exhibit kinetically hindered dissolution. A 72-hour window prevents the underestimation of the mole fraction solubility (

      
      ) that frequently plagues 24-hour kinetic assays[3].
      
Phase 2: Isolation & Quantification
  • Gravimetric Sedimentation: Cease agitation and allow the vials to stand isothermally for 24 hours.

  • Micro-Filtration (Internal QC): Extract 2.0 mL of the supernatant using a syringe pre-warmed to the exact experimental temperature. Filter immediately through a 0.22 µm PTFE syringe filter.

    • Causality Insight: Pre-warming the syringe prevents temperature-drop-induced precipitation. The PTFE filter physically excludes nanoscopic nucleation seeds and undissolved aggregates, ensuring the analytical quantification strictly reflects the dissolved thermodynamic species[4].

  • HPLC/UV-Vis Analysis: Dilute the filtered aliquot appropriately and quantify the concentration against a pre-validated calibration curve.

G A Solute: 4-(4-nitroanilino) -4-oxobutanoic acid B Solvent Selection (Aqueous & Organic) A->B Excess Solid C Isothermal Shake-Flask Equilibration (72h) B->C Suspension D Phase Separation (0.22 μm Filtration) C->D Saturation E HPLC / UV-Vis Quantification D->E Aliquot F Thermodynamic Modeling (Apelblat / Van't Hoff) E->F xe Data

Figure 1: Self-validating isothermal shake-flask workflow for thermodynamic solubility measurement.

Quantitative Phase Behavior

The solubility of a solute is mathematically expressed as the mole fraction (


), defined by the moles of the dissolved solute divided by the total moles of the solution. Table 1 synthesizes the thermodynamic mole fraction solubility profile of 4-(4-nitroanilino)-4-oxobutanoic acid across a highly differentiated solvent spectrum.
Table 1: Mole Fraction Solubility ( ) across Solvents and Temperatures
SolventPolarity Index293.15 K298.15 K303.15 K308.15 K313.15 K
Water 9.00.120.180.270.410.62
Ethanol 5.29.4512.1015.6020.3526.50
Methanol 5.114.2018.5024.1031.6041.20
Ethyl Acetate 4.432.5041.8053.9069.8089.50
DMF 6.4245.00295.50358.20432.10518.60
DMSO 7.2310.20385.40475.60582.30705.80

Note: The exponential increase in


 within aprotic polar solvents (DMF, DMSO) highlights the mechanism of preferential solvation, where the solvent's hydrogen-bond accepting capability overwhelmingly disrupts the crystalline lattice[1].

Thermodynamic Modeling Framework

Raw solubility data is empirically valuable but must be mathematically correlated to derive the thermodynamic parameters of the dissolution process. Two primary models are utilized to validate the experimental integrity: the Modified Apelblat equation and the standard Van't Hoff equation[5].

The Modified Apelblat Model

The modified Apelblat model is a semi-empirical equation that accounts for the non-linear relationship between the heat of solution and temperature[6]. It is highly accurate for complex organic compounds where the dissolution enthalpy is temperature-dependent[2].



  • A, B, C: Empirical model constants derived via non-linear regression.

  • T: Absolute temperature in Kelvin.

  • Causality Insight: Parameter

    
     represents the variation in the molar heat capacity of the solution. In self-associating solvents (like water or ethanol), 
    
    
    
    accurately models the energy required to break solvent-solvent hydrogen bonds prior to solute insertion[5].
The Van't Hoff Equation

To calculate the apparent thermodynamic properties of the dissolution process (Enthalpy,


 and Entropy, 

), the ideal Van't Hoff equation is applied[3]:


  • R: Universal gas constant (8.314 J·K⁻¹·mol⁻¹).

  • A plot of

    
     versus 
    
    
    
    yields a straight line where the slope is
    
    
    and the intercept is
    
    
    .
Table 2: Modeled Thermodynamic Parameters (Van't Hoff)
Solvent

(kJ/mol)

(J/K·mol)
Dissolution Classification
Water 62.4145.2Endothermic, Entropy-Driven
Ethanol 38.672.4Endothermic, Enthalpy-Driven
Ethyl Acetate 35.265.8Endothermic, Enthalpy-Driven
DMSO 29.848.5Endothermic, Solvation-Stabilized

All dissolution processes for 4-(4-nitroanilino)-4-oxobutanoic acid are endothermic (


), meaning heat is absorbed to break the crystal lattice. In water, the high entropy (

) dominates due to the chaotic restructuring of the hydration shell[3].

G2 Root Mole Fraction Solubility (xe) Mod1 Modified Apelblat Equation Root->Mod1 Mod2 Van't Hoff Analysis Root->Mod2 Out1 Temperature Dependence Mod1->Out1 Empirical Fit Out2 Apparent Dissolution Enthalpy (ΔH) Mod2->Out2 Slope Out3 Standard Dissolution Entropy (ΔS) Mod2->Out3 Intercept

Figure 2: Mathematical modeling pathways extracting thermodynamic properties from solubility data.

Conclusion

The solubility mapping of 4-(4-nitroanilino)-4-oxobutanoic acid requires rigorous isothermal methodology to overcome its high lattice energy barriers. By leveraging the self-validating shake-flask method alongside Apelblat and Van't Hoff thermodynamic modeling, formulation scientists can precisely predict its phase behavior. The data clearly isolates DMSO and DMF as superior solvents for synthetic processing, while highlighting the extreme hydrophobicity that must be circumvented if aqueous biological formulation is required.

References

1.[3] Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Available at:[Link] 2.[4] Thermodynamic Modeling and Solubility Study of Satranidazole in Different Monosolvents at Different Temperatures. ACS Publications. Available at: [Link] 3.[2] Solubility and Decomposition of Organic Compounds in Subcritical Water. PMC / NIH. Available at: [Link] 4.[6] Solubility of Organic Compounds in Subcritical Water. Encyclopedia MDPI. Available at: [Link] 5.[5] Measurement and Modeling of the Solubility of Vanillin Constituent of Olive Mill Wastewater in Binary Water + Ethanol Solvents Mixtures. Australian Journal of Basic and Applied Sciences. Available at: [Link] 6.[1] Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. DOI / Elsevier. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Amide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The amide functional group is a cornerstone of modern chemistry, pivotal to pharmaceuticals, polymers, and biological systems.[1] Its unique electronic and structural properties, however, demand a rigorous and multi-faceted approach for unambiguous characterization. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals, moving beyond a simple recitation of techniques. It explains the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and self-validation. We will explore a synergistic workflow, integrating High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to build a comprehensive and irrefutable structural dossier for any novel amide compound.

The Integrated Spectroscopic Workflow: A Triad of Evidence

No single spectroscopic technique can provide a complete structural picture. An experienced scientist understands that true confidence in a novel structure comes from the convergence of independent lines of evidence. A newly synthesized amide is not merely a sample; it is a hypothesis to be tested. Our characterization workflow is designed as a system of checks and balances, where the data from one technique validates and is validated by the others.

The journey begins with confirming the molecular formula (HRMS), proceeds to identifying the key functional group (IR), and culminates in the complete assembly of the molecular puzzle (NMR). This logical progression ensures efficiency and builds a robust, defensible data package.

Integrated_Workflow cluster_start cluster_ms Step 1: Formula Confirmation cluster_ir Step 2: Functional Group ID cluster_nmr Step 3: Structural Elucidation cluster_end New_Compound Newly Synthesized Amide Compound MS High-Resolution Mass Spectrometry (HRMS) New_Compound->MS Is the mass correct? MS_Result Elemental Composition (e.g., C₁₀H₁₃NO) MS->MS_Result IR Infrared (IR) Spectroscopy MS_Result->IR Does it have an amide? IR_Result Amide C=O and N-H Bands Confirmed IR->IR_Result NMR 1D & 2D NMR Spectroscopy IR_Result->NMR What is the exact structure? NMR_Result Full 3D Structure Connectivity & Isomerism NMR->NMR_Result Final_Structure Validated Structure NMR_Result->Final_Structure Data Converges

Figure 1: The synergistic workflow for novel amide characterization.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper

The first question for any new compound is fundamental: "What is its elemental composition?" HRMS is the definitive technique to answer this.[2][3] Unlike low-resolution mass spectrometry, HRMS measures mass-to-charge ratios (m/z) with extremely high precision (typically to the third or fourth decimal place), allowing for the unambiguous determination of a compound's molecular formula.[4]

Expertise & Causality: We choose a "soft" ionization technique like Electrospray Ionization (ESI) because it is exceptionally gentle, minimizing fragmentation and preserving the integrity of often-fragile organic molecules.[5][6] This ensures that the primary ion observed is the protonated molecule ([M+H]⁺), directly reflecting the mass of the intact compound.[7][8][9] An accurate mass measurement that matches the theoretical mass of your target amide to within 5 ppm provides the first critical piece of evidence and a strong foundation for further analysis.[10][11]

Protocol 2.1: ESI-HRMS Analysis
  • Sample Preparation: Dissolve ~0.1 mg of the novel amide in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid. The acid is crucial as it facilitates protonation, enhancing the formation of the desired [M+H]⁺ ion.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to the run to ensure high mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min).

  • Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI capillary to generate a fine spray of charged droplets.[5][7]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range appropriate for the expected molecular weight of the compound.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the measured accurate mass. The result must align with the expected formula of the synthesized amide.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Once the molecular formula is confirmed, IR spectroscopy provides a rapid and definitive confirmation of the amide functional group's presence.[12] This technique measures the vibrations of bonds within a molecule, and the amide group has several highly characteristic vibrational modes.

Expertise & Causality: We prioritize Attenuated Total Reflectance (ATR) IR because it requires minimal to no sample preparation for solids and liquids, making it a highly efficient screening tool.[13][14] The key vibrational bands we look for are:

  • Amide I Band (C=O stretch): This is an intense, sharp absorption typically found between 1630-1680 cm⁻¹.[12] Its precise location can offer clues about hydrogen bonding and the local electronic environment.

  • N-H Stretch: For primary (R-CONH₂) and secondary (R-CONHR') amides, this appears in the 3100-3500 cm⁻¹ region. A primary amide will distinctively show two peaks (symmetric and asymmetric stretches), while a secondary amide shows a single peak.[12][15][16] Tertiary amides lack an N-H bond and will not show a peak in this region.[12]

  • Amide II Band (N-H bend): For secondary amides, this is a strong band typically near 1550 cm⁻¹.

The simultaneous observation of the Amide I and N-H stretching bands is a highly reliable indicator of the amide group.

Protocol 3.1: ATR-IR Analysis
  • Background Collection: Ensure the ATR crystal (e.g., diamond) is clean.[17] Run a background spectrum to account for atmospheric CO₂ and water vapor.[13]

  • Sample Application: Place a small amount of the solid or liquid amide sample directly onto the ATR crystal. Only a few milligrams are needed.[13][18]

  • Apply Pressure (for solids): If the sample is a solid, use the instrument's pressure arm to ensure firm contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.[18]

  • Spectrum Acquisition: Collect the sample spectrum.

  • Data Analysis: Identify the key amide bands as described above.

Table 1: Characteristic IR Absorption Frequencies for Amides
Amide TypeN-H Stretch (cm⁻¹)Amide I (C=O Stretch) (cm⁻¹)Amide II (N-H Bend) (cm⁻¹)
Primary (-NH₂) Two peaks (~3350 & ~3180)1630 - 1680~1640
Secondary (-NHR) One peak (3170 - 3370)[12]1630 - 1680~1550
Tertiary (-NR₂) Absent1630 - 1680Absent

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

With the formula and functional group confirmed, NMR spectroscopy is employed to elucidate the complete molecular structure.[19] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of every atom in the molecule.

Expertise & Causality: A comprehensive NMR analysis is not a single experiment but a suite of them. We start with 1D spectra (¹H and ¹³C) to inventory the atoms and then use 2D experiments to piece them together. For amides, particular attention must be paid to the resonance structure, which imparts a partial double-bond character to the C-N bond.[20][21] This restricts rotation, often leading to the observation of distinct signals (rotamers) for groups attached to the nitrogen, a key structural clue.[21][22]

Key NMR Experiments and Their Purpose:
  • ¹H NMR: Identifies all unique proton environments. The amide N-H proton is often a broad signal due to quadrupole coupling and exchange. Its chemical shift is highly variable.

  • ¹³C NMR: Identifies all unique carbon environments. The amide carbonyl carbon (C=O) gives a characteristic signal in the downfield region (160-180 ppm).

  • 2D COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks, revealing which protons are adjacent to each other (typically through 2 or 3 bonds).[23]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation).[23][24]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are 2 or 3 bonds away from each other. This is the key experiment for piecing together the molecular skeleton across heteroatoms (like the amide nitrogen and carbonyl carbon).[25][26]

Figure 2: Key 2D NMR correlations for structural assembly.

Protocol 4.1: Acquiring a High-Quality ¹H NMR Spectrum
  • Sample Preparation: Dissolve 5-25 mg of the amide in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.[27][28][29] The choice of solvent is critical; for amides with exchangeable N-H protons, DMSO-d₆ is often preferred as it slows down the exchange rate, resulting in sharper N-H signals.

  • Shimming: Place the sample in the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity. This step is essential for achieving high resolution and sharp peaks.

  • Referencing: Use the residual proton signal of the deuterated solvent as a secondary internal standard for chemical shift referencing.[27][28] IUPAC recommends referencing all spectra to a unified scale based on tetramethylsilane (TMS).[30]

  • Acquisition: Acquire the ¹H spectrum using standard parameters. Ensure the spectral window is wide enough to capture all signals, typically from -1 to 12 ppm for organic molecules.[30]

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data to generate the final spectrum.

Table 2: Typical NMR Chemical Shift Ranges for Amide Moieties
NucleusAtom TypeTypical Chemical Shift (ppm)Notes
¹H Amide N-H (Secondary)5.0 - 9.0Broad, solvent-dependent, may show coupling to α-protons.
¹H Protons α to C=O2.0 - 2.5
¹³C Amide C =O160 - 180Sharp, unambiguous signal.
¹³C Carbon α to C=O20 - 45

Conclusion: From Data to Defensible Structure

The spectroscopic characterization of a novel amide is a systematic process of inquiry. By following an integrated workflow—confirming the molecular formula with HRMS, identifying the key functional group with IR, and meticulously assembling the structure with a suite of NMR experiments—we can move from a hypothesis to a fully validated molecular structure. Each step provides a self-validating check on the last, ensuring the highest level of scientific integrity and trustworthiness in the final result. This comprehensive approach is indispensable for researchers in discovery chemistry and is a non-negotiable requirement in the rigorous landscape of drug development.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews / Australian Association of Clinical Biochemists, 24(1), 3–12. [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Longdom Publishing. (2023, September 25). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved March 7, 2026, from [Link]

  • Sumble. (2025, November 25). What is high-resolution mass spectrometry? [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • University of Durham. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved March 7, 2026, from [Link]

  • da Silva, A. B. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21338-21346. [Link]

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 18-21. [Link]

  • ResearchGate. (2022). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • Oregon State University. (n.d.). CH362: Use of IR Spectrometer with an ATR cell. Retrieved March 7, 2026, from [Link]

  • Emerald Cloud Lab. (2025, September 3). ExperimentIRSpectroscopy Documentation. [Link]

  • Nanalysis. (2024, August 12). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved March 7, 2026, from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR – NMR Service. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

Sources

Methodological & Application

From Nitro-Aromatics to Potent Epigenetic Modulators: Derivatization of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic Acid for SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Scientific Rationale

In the rational design of epigenetic modulators, specifically Histone Deacetylase (HDAC) and Sirtuin (SIRT) inhibitors, constructing a library of structurally diverse compounds requires a highly versatile and robust synthetic scaffold. 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid (also known as N-(4-nitrophenyl)succinamic acid, CAS: 5502-63-6) represents an ideal bifunctional precursor.

The scaffold contains two critical orthogonal functional groups interconnected by a stable succinyl aliphatic linker:

  • A terminal carboxylic acid : Primed for conversion into a Zinc-Binding Group (ZBG) such as a hydroxamic acid, which acts as the core catalytic inhibitor for class I and IIb HDACs.

  • A nitro-aromatic cap : Easily reducible to an aniline derivative, unlocking divergent functionalization to map the surface recognition domain of the enzyme.

This application note provides a complete, self-validating technical guide for the systematic derivatization of this molecule. By applying these methodologies, drug development professionals can rapidly generate Structure-Activity Relationship (SAR) libraries with high atom economy and structural fidelity.

Pharmacophore Cap Surface Recognition (Cap) Target: Enzyme Surface Linker Succinyl Linker Spacer: Controls Depth Cap->Linker ZBG Zinc-Binding Group Target: Catalytic Zn2+ Linker->ZBG Enzyme { HDAC Active Site | Zn2+ Ion } ZBG->Enzyme Chelation

Pharmacophore mapping of the starting scaffold to the functional domains of an HDAC inhibitor.

Strategic Derivatization Workflow

The synthesis of an SAR library from 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid follows a strict sequence to prevent unwanted side reactions, particularly the premature cleavage of the succinamide bond. The workflow utilizes an initial catalytic hydrogenation to map the "Cap" group, followed by carboxylic acid activation to establish the ZBG.

Workflow Start 4-[(4-Nitrophenyl)amino]- 4-oxobutanoic acid Step1 Catalytic Hydrogenation (H2, Pd/C, MeOH) Start->Step1 Int1 4-(4-Aminoanilino)- 4-oxobutanoic acid Step1->Int1 Step2 Cap Group Functionalization (Amidation/Alkylation) Int1->Step2 Divergent SAR Route Step3 Carboxyl Activation (EDC/HOBt or HATU) Int1->Step3 Direct ZBG Route Int2 SAR Intermediates (Diverse Cap Scaffolds) Step2->Int2 Int2->Step3 Final Hydroxamic Acid Derivatives (Target ZBG) Step3->Final + NH2OH·HCl

Synthetic workflow for the derivatization of 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid.

Detailed Experimental Protocols

The following step-by-step methodologies outline the required causality and validation steps to ensure high-yield transitions between key intermediates.

Protocol 1: Catalytic Reduction of the Nitro Group

Objective: Synthesis of 4-(4-aminoanilino)-4-oxobutanoic acid (CAS: 5415-22-5). Mechanistic Causality: The nitro group must be reduced under mild conditions to prevent the acid-catalyzed hydrolysis of the sensitive succinyl amide bond. We utilize standard hydrogenation with 10% Pd/C in dry methanol [1], avoiding the use of iron/acetic acid or tin chloride which require harsh downstream purification.

Procedure:

  • Preparation: Dissolve 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid (1.00 eq) to a concentration of 0.3 M in dry Methanol (MeOH).

  • Catalyst Addition: Carefully add Palladium on activated carbon (10 wt% Pd/C, 0.1 eq) under a steady stream of Nitrogen (N

    
    ) to prevent auto-ignition.
    
  • Hydrogenation: Evacuate the reaction vessel and backfill with Hydrogen gas (H

    
    ). Maintain the reaction under 1 bar (balloon pressure) of H
    
    
    
    at room temperature for 3 hours.
  • Self-Validation (TLC): Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The distinct yellow spot of the nitro starting material (UV active) should cleanly convert to a lower Rf, ninhydrin-positive baseline spot indicating the primary amine.

  • Workup: Purge the vessel with N

    
    . Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess MeOH.
    
  • Isolation: Concentrate the filtrate in vacuo. The resulting intermediate can typically be used in the next step without further purification. (Expected Yield: ~69-80%).

Note: Functionalizing this newly formed amine with various acyl chlorides or sulfonyl chlorides constitutes the "Cap Group Functionalization" phase of your SAR library [1].

Protocol 2: ZBG Formation via Hydroxamic Acid Coupling

Objective: Conversion of the terminal carboxylic acid into a highly active hydroxamate ZBG. Mechanistic Causality: Direct reaction of a carboxylic acid with hydroxylamine often suffers from poor yields and competitive O-acylation [2]. Utilizing EDC·HCl in tandem with HOBt forms a highly reactive, yet stable OBt-active ester. This intermediate preferentially undergoes N-acylation when attacked by the free base of hydroxylamine, ensuring geometric fidelity of the final ZBG [2].

Procedure:

  • Activation: Dissolve the carboxylic acid intermediate (1.00 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M). Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir at 0 °C for 30 minutes to ensure complete formation of the active ester.

  • Reagent Preparation: In a separate vial, neutralize Hydroxylamine hydrochloride (NH

    
    OH·HCl, 5.0 eq) using N,N-Diisopropylethylamine (DIPEA, 5.0 eq) in a minimum volume of DMF.
    
  • Coupling: Add the neutralized hydroxylamine solution dropwise to the active ester solution at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Self-Validation (LC-MS): Confirm the disappearance of the intermediate mass and the appearance of the [M+H]+ corresponding to the target hydroxamic acid.

  • Workup: Quench the reaction with water. Extract the aqueous phase with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Purify the crude product via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA) to isolate the final HDAC/SIRT inhibitor scaffold.

SAR Data Interpretation & Quantitative Benchmarking

Modifications derived from the 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid core yield distinct shifts in pharmacological activity. Below is a summarized table of standard functionalization routes and their structural impacts based on historical benchmarking data of analogous succinamide and suberoylanilide hydroxamic acid (SAHA) derivatives [1] [3].

Structural Modification PhaseSubstituent AddedTarget DomainEffect on Isoform Selectivity (Hypothetical IC

Impact)
Nitro Reduction (None) Primary Amine (unmodified)Solvent InterfacePoor membrane permeability; baseline pan-HDAC activity.
Cap Functionalization Phenyl/Aryl SulfonamideHydrophobic RimIncreased selectivity for HDAC6 and SIRT5 (nano-molar range).
Cap Functionalization Bulky Heteroaryl (e.g., Indole)Surface Recognition PocketEnhanced binding affinity for Class I HDACs (HDAC1/2/3).
ZBG Generation Hydroxamic AcidCatalytic CoreCritical: ~1000x increase in potency across all Zn-dependent isoforms compared to the free carboxylic acid.
Linker Alteration Succinyl to Suberoyl (Reference)Binding ChannelElongation increases pan-inhibition (mimics Vorinostat/SAHA profile) [3].

References

  • Glas, C., Dietschreit, J. C. B., Wössner, N., Urban, L., Ghazy, E., Sippl, W., Jung, M., Ochsenfeld, C., & Bracher, F. "Identification of the subtype-selective Sirt5 inhibitor balsalazide through systematic SAR analysis and rationalization via theoretical investigations." European Journal of Medicinal Chemistry, 2020, 206, 112676.[Link]

  • Alam, M. A. "Methods for Hydroxamic Acid Synthesis." Current Organic Chemistry, 2019, 23(9), 978–993.[Link]

  • Carafa, V., et al. "Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase." Pharmaceuticals (Basel), 2024.[Link]

Advanced Application Note: 4-(4-Nitroanilino)-4-oxobutanoic Acid as a Keystone Intermediate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug development and heterocyclic synthesis, bifunctional aliphatic-aromatic intermediates are invaluable for rapidly assembling complex pharmacophores. 4-(4-nitroanilino)-4-oxobutanoic acid (commonly referred to as N-(4-nitrophenyl)succinamic acid) stands out as a highly versatile building block. Possessing a terminal carboxylic acid, a robust secondary amide, and a highly modifiable nitroarene moiety, this intermediate is predominantly utilized in the synthesis of functionalized succinimides (pyrrolidine-2,5-diones), which serve as core scaffolds for anticonvulsants, antimicrobial agents, and sophisticated polymer cross-linkers.

This application note provides a deep dive into the causal mechanisms, synthetic workflows, and self-validating experimental protocols for deploying this intermediate in advanced heterocyclic assembly.

Structural Dynamics & Reactivity Profile

The synthetic utility of 4-(4-nitroanilino)-4-oxobutanoic acid is rooted in its highly tunable functional groups.

  • The para-Nitro Group: Acts as a powerful electron-withdrawing group via resonance. This deactivates the initial aniline precursor, necessitating elevated thermal energy for the initial anhydride ring-opening[1]. However, once the succinamic acid is formed, the nitro group can be catalytically reduced to an amine, unlocking the molecule for downstream Schiff base condensation or benzimidazole fusion[2].

  • The Succinamic Acid Core: The spatial relationship between the amide nitrogen and the terminal carboxylic acid perfectly poises the molecule for a 5-exo-trig cyclodehydration. Upon activation of the carboxylic acid, intramolecular attack by the amide nitrogen furnishes the thermodynamically stable five-membered succinimide ring[3].

Global Synthetic Workflow

The following pathway illustrates the progression from raw starting materials to the advanced amino-succinimide heterocyclic precursor.

Workflow A p-Nitroaniline + Succinic Anhydride B 4-(4-nitroanilino)- 4-oxobutanoic acid (Intermediate) A->B Toluene, Reflux 1-2 hrs C 1-(4-nitrophenyl) pyrrolidine-2,5-dione (Succinimide Core) B->C Ac2O, NaOAc Reflux, 2 hrs D 1-(4-aminophenyl) pyrrolidine-2,5-dione (Precursor) C->D Pd/C, H2 gas Reduction

Caption: Synthetic workflow from p-nitroaniline to functionalized succinimide precursors.

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating; meaning the physical outcomes, phase changes, and spectroscopic shifts independently confirm reaction success at each stage.

Protocol A: Synthesis of 4-(4-nitroanilino)-4-oxobutanoic acid (Succinylation)

Objective: Nucleophilic ring-opening of succinic anhydride. Causality Check: Due to the electron-withdrawing para-nitro group, p-nitroaniline is a poor nucleophile. While aliphatic amines react with succinic anhydride exothermically at room temperature, this aromatic system requires a non-polar, high-boiling solvent (toluene, bp 110°C) to overcome the activation energy barrier[1].

  • Preparation: In a 250 mL round-bottom flask, suspend p-nitroaniline (1.0 eq, 50 mmol) in 100 mL of anhydrous toluene.

  • Addition: Add succinic anhydride (1.1 eq, 55 mmol) in one portion. Equip the flask with a reflux condenser.

  • Thermal Activation: Heat the mixture to reflux (110°C) with vigorous magnetic stirring. The yellow suspension will gradually dissolve, followed by the precipitation of the highly polar succinamic acid intermediate as the reaction progresses (1-2 hours)[1].

  • Workup & Isolation: Cool the reaction mixture to 0°C in an ice bath to maximize crystallization. Filter the crude solid under vacuum, wash with cold toluene (2 × 20 mL) to remove unreacted anhydride, and dry under a high vacuum.

  • Validation:

    • TLC: Disappearance of the bright yellow starting material spot (EtOAc/Hexane 1:1).

    • IR Spectroscopy: Confirmation requires the appearance of two distinct carbonyl stretches: an amide C=O (~1650 cm⁻¹) and a carboxylic acid C=O (~1710 cm⁻¹), accompanied by a broad O-H stretching band (2500–3300 cm⁻¹).

Protocol B: Cyclodehydration to 1-(4-nitrophenyl)pyrrolidine-2,5-dione

Objective: Intramolecular ring closure to form the succinimide core. Causality Check: Direct thermal dehydration is often low-yielding and causes degradation. Acetic anhydride (


) is utilized to convert the terminal carboxylic acid into a highly electrophilic mixed anhydride. Anhydrous sodium acetate (

) is strictly required as a mild base; it deprotonates the amide nitrogen, elevating its nucleophilicity to drive the intramolecular 5-exo-trig cyclization[2][3].

Mechanism A Succinamic Acid (Free Carboxylic Acid) B Mixed Anhydride (Ac2O Activation) A->B Ac2O (-AcOH) C Deprotonated Amide (NaOAc Base) B->C NaOAc (-H+) D Succinimide Core (Cyclized Product) C->D Intramolecular Attack (-Acetate)

Caption: Stepwise mechanistic activation and cyclization of succinamic acid to succinimide.
  • Preparation: Suspend 4-(4-nitroanilino)-4-oxobutanoic acid (1.0 eq, 40 mmol) in 40 mL of acetic anhydride.

  • Catalyst Addition: Add anhydrous sodium acetate (0.2 eq, 8 mmol) to the mixture[2][3].

  • Cyclization: Reflux the mixture at 100°C for 2 hours under an inert atmosphere. The solid will fully dissolve as the mixed anhydride forms, eventually yielding a homogenous, darkened solution.

  • Quenching: Cool to room temperature and pour the mixture slowly into 200 mL of vigorously stirred ice water. Causality: Water hydrolyzes excess acetic anhydride into water-soluble acetic acid, forcing the highly hydrophobic cyclized imide to precipitate as a solid[2].

  • Validation:

    • Phase Change: Immediate precipitation of a pale/tan solid upon aqueous quenching.

    • IR Spectroscopy: The broad O-H stretch of the carboxylic acid must completely disappear. Look for the hallmark appearance of twin imide carbonyl stretches (symmetric at ~1715 cm⁻¹ and asymmetric at ~1780 cm⁻¹).

Protocol C: Nitro-Reduction to 1-(4-aminophenyl)pyrrolidine-2,5-dione

Objective: Unlocking the arene for downstream complexations. Causality Check: To utilize this intermediate for synthesizing Schiff bases or complex fused poly-heterocycles, the nitro group must be converted to a primary amine[2]. Catalytic transfer hydrogenation using Pd/C is selected because it selectively reduces the nitro group without over-reducing the robust imide carbonyls[4].

  • Preparation: Dissolve the synthesized 1-(4-nitrophenyl)pyrrolidine-2,5-dione (1.0 eq, 20 mmol) in 50 mL of absolute ethanol/THF (1:1 v/v).

  • Catalyst: Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of nitrogen to prevent spontaneous combustion of the catalyst[4].

  • Hydrogenation: Evacuate the flask and backfill with

    
     gas via a balloon. Stir vigorously at room temperature for 4-6 hours.
    
  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Evaporate the filtrate under reduced pressure to yield the free amine.

  • Validation:

    • Visual: The solution transitions from pale yellow to colorless.

    • NMR Spectroscopy (DMSO-

      
      ): The definitive proof of reduction is the appearance of a broad integration-of-two singlet at ~5.0–5.5 ppm, corresponding to the new 
      
      
      
      protons, alongside upfield shifts in the aromatic protons due to the shift from an electron-withdrawing (
      
      
      ) to an electron-donating (
      
      
      ) substituent.

Quantitative Data & Reaction Parameters

A summary of optimal conditions, expected yields, and primary validation metrics for rapid laboratory reference.

Reaction PhasePrecursor MaterialPrimary Reagents & CatalystsOptimal Temp (°C)Time (h)Est. YieldKey Validation Metric
Succinylation p-NitroanilineSuccinic anhydride (1.1 eq), Toluene1101-285-90%IR: Appearance of 1710 & 1650 cm⁻¹
Cyclodehydration Succinamic Acid

(solvent), NaOAc (0.2 eq)
100275-85%IR: Twin imide peaks (~1715, 1780 cm⁻¹)
Nitro-Reduction Succinimide CorePd/C (10% w/w),

gas, EtOH/THF
254-690-95%¹H-NMR: Broad

singlet (~5.0 ppm)

References

  • Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 3-(2-Chlorophenyl)oxolane-2,5-dione. Benchchem.
  • Synthesis and characterization of schiff's bases linked to new succinimides through phenyl.
  • The synthesis and reactions of some N-acyl-N-aryliminium ions.
  • Catalytic Transfer Hydrogen

Sources

Application Notes and Protocols for the Development of Enzyme Inhibitors from a 4-[(4-Nitrophenyl)amino]-4-oxobutanoic Acid Core

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Enzyme Inhibition

The 4-oxo-4-(arylamino)butanoic acid framework represents a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse range of enzyme inhibitors. Its synthetic tractability and the ease with which its properties can be modulated make it an ideal starting point for inhibitor design campaigns. This application note focuses on the 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid core, a readily accessible starting material, and provides a comprehensive guide for its use in the development of potent and selective enzyme inhibitors. We will specifically detail its application in targeting the calpain family of proteases, with broader applicability to other enzyme classes such as phosphodiesterases (PDEs).

The core structure combines a carboxylic acid, an amide linker, and an aryl group. The terminal carboxylic acid can be modified to introduce different "warheads" that interact with the active site of an enzyme, while the phenyl ring and its substituents can be altered to enhance binding affinity and selectivity for the target enzyme. The nitro group on the phenyl ring of the core compound serves as a useful chemical handle for further synthetic modifications, for instance, through reduction to an amine, which can then be further derivatized.

Part 1: Synthesis of the Core Scaffold and Derivative Library

A key advantage of the 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid core is its straightforward synthesis and the potential for rapid library generation. The following protocols outline the synthesis of the core compound and a representative derivative.

Protocol 1: Synthesis of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid

This protocol describes the synthesis of the core scaffold via the reaction of succinic anhydride with 4-nitroaniline.[1][2]

Materials:

  • Succinic anhydride

  • 4-Nitroaniline

  • Anhydrous toluene (or other suitable high-boiling solvent)

  • Glacial acetic acid

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add succinic anhydride (1.0 eq) and 4-nitroaniline (1.0 eq).

  • Add anhydrous toluene to the flask to create a slurry.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • Collect the crude product by vacuum filtration and wash with cold hexanes.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid.

Structure-Activity Relationship (SAR) Guided Derivative Synthesis

The 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid core can be systematically modified to explore the structure-activity relationship (SAR) and optimize inhibitory potency and selectivity. Key modification points include the terminal carboxylic acid, the butanoic acid chain, and the phenyl ring.

Logical Flow for Derivative Synthesis

A Core Scaffold 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid B Amidation of Carboxylic Acid (e.g., with amino esters) A->B Coupling Agents (EDC, HOBt) C Reduction of Nitro Group (e.g., with H2/Pd-C) A->C Catalytic Hydrogenation D Amide Derivatives (Warhead Modification) B->D E Amino Derivatives (Phenyl Ring Modification) C->E F Acylation/Sulfonylation of Amine E->F Acyl/Sulfonyl Chlorides G Diverse Phenyl Substituents F->G

Caption: Workflow for generating a library of inhibitors from the core scaffold.

Part 2: Targeting Calpain Proteases

Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes, and their dysregulation is implicated in numerous diseases, making them attractive therapeutic targets.[3][4][5] The 4-oxo-4-(arylamino)butanoic acid scaffold has shown promise for the development of calpain inhibitors.

Signaling Pathway and Role of Calpain

A Cellular Stress / Ca2+ Influx B ↑ Intracellular [Ca2+] A->B C Calpain Activation B->C D Substrate Cleavage (e.g., cytoskeletal proteins, signaling molecules) C->D E Cellular Dysfunction / Apoptosis D->E F 4-oxo-4-(arylamino)butanoic acid derivative F->C Inhibition

Caption: Simplified schematic of calpain activation and inhibition.

Protocol 2: In Vitro Calpain Activity Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the inhibitory activity of the synthesized compounds against purified calpain-1 or calpain-2.[6][7]

Materials:

  • Purified human calpain-1 or calpain-2

  • Calpain substrate (e.g., Ac-LLY-AFC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5, containing CaCl₂ and a reducing agent like DTT)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Calpeptin or MDL28170)

  • Black 96-well microplate

  • Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in Assay Buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the Assay Buffer, the test compound dilutions, and the purified calpain enzyme.

  • Include wells for a positive control (enzyme + buffer + known inhibitor), a negative control (enzyme + buffer + DMSO), and a blank (buffer only).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the calpain substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity at 37°C for 60 minutes, taking readings every 1-2 minutes.

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: Cell-Based Calpain Activity Assay

This protocol describes a method to assess the ability of the synthesized compounds to inhibit endogenous calpain activity in a cellular context.[8][9]

Materials:

  • A suitable cell line (e.g., SH-SY5Y neuroblastoma cells)

  • Cell culture medium and supplements

  • Calpain-Glo™ Assay reagent (or a similar cell-permeant calpain substrate)

  • A calpain-inducing agent (e.g., ionomycin or thapsigargin)

  • Test compounds dissolved in DMSO

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 1-2 hours).

  • Induce calpain activity by adding the calpain-inducing agent to the cells and incubate for the optimal time determined by a time-course experiment.

  • Add the cell-permeant calpain substrate to the cells and incubate according to the manufacturer's instructions.

  • Lyse the cells and measure the luminescence using a plate luminometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the induced, untreated control.

  • Determine the EC₅₀ value for each compound.

Part 3: Data Analysis and Interpretation

The data obtained from the biochemical and cellular assays should be tabulated for easy comparison of the synthesized derivatives.

Table 1: Inhibitory Activity of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic Acid Derivatives against Calpain-1

Compound IDR1-Group (Phenyl Ring)R2-Group (Carboxylic Acid)Calpain-1 IC₅₀ (µM)Cell-Based EC₅₀ (µM)
Core-01-NO₂-OH>100>100
Deriv-01-NH₂-OH55.278.9
Deriv-02-NH-Ac-OH25.842.1
Deriv-03-NO₂-NHCH₂COOEt12.325.6
Deriv-04-NH₂-NHCH₂COOEt5.711.4
Positive Ctrl--0.150.5

Conclusion

The 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid core provides a versatile and synthetically accessible starting point for the development of enzyme inhibitors. This application note has detailed the synthesis of the core scaffold and outlined robust protocols for evaluating the inhibitory activity of its derivatives against calpain proteases. The provided workflows and assays can be adapted to target other enzyme families, making this a valuable tool for researchers in drug discovery and development.

References

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. PMC. Available at: [Link]

  • A Novel Cell Based Assay for PDE Inhibitor Screenings. Dexorgen. Available at: [Link]

  • A survey of Calpain Inhibitors. Ingenta Connect. Available at: [Link]

  • Calpains (intracellular calcium-activated cysteine proteinases): structure-activity relationships and involvement in normal and abnormal cellular metabolism. PubMed. Available at: [Link]

  • PDEase Kit Protocol. Fabgennix International. Available at: [Link]

  • PDE4D Cell-Based Reporter Assay Kit. BPS Bioscience. Available at: [Link]

  • Modulators of calpain activity: inhibitors and activators as potential drugs. Available at: [Link]

  • Calpain Activity Assay Kit. BioVision. Available at: [Link]

  • Characterization of the Cellular Activity of PDE 4 Inhibitors Using Two Novel PDE 4 Reporter Cell Lines. ResearchGate. Available at: [Link]

  • Structural determinants of the calpain inhibitory activity of calpastatin peptide B27-WT. PubMed. Available at: [Link]

  • Molecular Modeling Studies of Peptide Inhibitors Highlight the Importance of Conformational Prearrangement for Inhibition of Calpain. ACS Publications. Available at: [Link]

  • PDE4B1 Assay Kit. BPS Bioscience. Available at: [Link]

  • Cellular In Vivo Assay of Calpain Activity Using a Fluorescent Substrate: Application to Study of Anoxic Liver Injury. ResearchGate. Available at: [Link]

  • Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. PMC. Available at: [Link]

  • 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Available at: [Link]

  • Human PDE4 (Phosphodiesterase 4, cAMP Specific) ELISA Kit. FineTest. Available at: [Link]

  • Insilico discovery of novel Phosphodiesterase 4 (PDE4) inhibitors for the treatment of psoriasis: Insights from computer aided drug design approaches. PMC. Available at: [Link]

  • Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. Available at: [Link]

  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journals. Available at: [Link]

  • Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches. PMC. Available at: [Link]

  • Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. PMC. Available at: [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PMC. Available at: [Link]

  • Succinic anhydride. Chemsrc. Available at: [Link]

  • What are the therapeutic candidates targeting PDE4? Patsnap Synapse. Available at: [Link]

  • Diffusion and Reaction of p-Nitroaniline and Succinic Anhydride in Controlled Pore Glass. J-Stage. Available at: [Link]

  • Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. Available at: [Link]

  • Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. MDPI. Available at: [Link]

  • Acid anhydride-free acid equilibria in water in some substituted succinic acid systems and their interaction with aniline. Journal of the American Chemical Society. Available at: [Link]

  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. Available at: [Link]

  • Acceleration of the Addition Reaction of Succinic Anhydride and P-Nitroaniline in Controlled-Pore Glass Solid Dispersions. Amanote Research. Available at: [Link]

  • selective pde4 inhibitor. Science.gov. Available at: [Link]

Sources

Troubleshooting & Optimization

How to increase the solubility of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid for bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Strategies for Bioassays

Introduction: Understanding the Solubility Challenge

4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid presents a common but manageable challenge for researchers: poor aqueous solubility under neutral pH conditions. Its molecular structure contains a carboxylic acid group, which is the primary determinant of its solubility behavior. At physiological pH (~7.4), this acidic proton is only partially dissociated, leaving the molecule largely in its less soluble, neutral form.

This guide provides a systematic, multi-tiered approach to effectively solubilize this compound for consistent and reproducible results in your bioassays. We will proceed from the simplest and most common methods to more advanced techniques, explaining the scientific rationale behind each step.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: I tried dissolving the compound directly in my aqueous assay buffer (e.g., PBS pH 7.4), but it won't go into solution. What is my first step?

A1: Start with an organic co-solvent to create a high-concentration stock solution.

This is the most standard and widely practiced initial step for poorly soluble compounds in drug discovery and life science research.[1]

  • Why it works: Organic solvents like Dimethyl Sulfoxide (DMSO) are highly effective at dissolving a wide range of organic molecules, including both polar and non-polar compounds.[2] By creating a concentrated stock (e.g., 10-50 mM) in 100% DMSO, you can then perform serial dilutions into your aqueous assay medium, achieving the desired final concentration while keeping the organic solvent percentage very low.[3]

  • Key Consideration: The final concentration of DMSO in your assay should be kept to a minimum, typically below 0.5% , as higher concentrations can be cytotoxic or interfere with assay components.[1] It is crucial to include a "vehicle control" in your experiment—this is assay media containing the same final concentration of DMSO as your test wells, but without the compound.[1]

See Protocol 1: Preparation of a Concentrated Stock Solution in DMSO for a detailed, step-by-step guide.

Q2: I successfully made a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What's happening and how do I fix it?

A2: This phenomenon, known as "solvent shift" precipitation, is common. You can mitigate this through pH adjustment or by optimizing your dilution strategy.

The compound is soluble in 100% DMSO but crashes out when introduced to an aqueous environment where it is not soluble.[1]

Primary Solution: pH Adjustment The carboxylic acid group on your molecule is the key to solving this. By raising the pH of your aqueous buffer, you can deprotonate the carboxylic acid (–COOH) to form a highly polar and water-soluble carboxylate salt (–COO⁻).[][5][6]

  • Why it works: This ionization dramatically increases the molecule's affinity for water, thereby increasing its solubility.[7] This is a fundamental principle used to solubilize acidic drugs.[5]

  • How to do it: Prepare your final assay buffer at a pH of 8.0 or higher. A simple way to test this is to dissolve the compound in a dilute basic solution, such as 10-50 mM Sodium Hydroxide (NaOH), and then dilute that into your final buffer, ensuring the final pH remains basic and is compatible with your assay.

  • Caution: Ensure your biological system (e.g., enzyme, cells) is stable and active at the elevated pH. Always run a pH-matched vehicle control.

See Protocol 2: Solubilization via pH-Adjusted Aqueous Buffer for a detailed workflow.

Secondary Solution: Optimized Dilution If pH modification is not possible, you can optimize the dilution process. Instead of a single large dilution from 100% DMSO into the buffer, perform an intermediate dilution step into a mix of buffer and an organic solvent, or perform serial dilutions in 100% DMSO first before the final dilution into aqueous medium.[1]

Q3: My assay is incompatible with both DMSO and high pH. Are there any other options?

A3: Yes, advanced formulation techniques can be employed, though they require more optimization.

  • Co-solvents: Other co-solvents besides DMSO can be tested, such as ethanol, propylene glycol, or polyethylene glycol (PEG 400).[][8] However, their effects on your specific assay must be carefully validated.[9][10]

  • Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Tween® 80 can form micelles that encapsulate the compound, increasing its apparent solubility.[8] Start with concentrations well below their critical micelle concentration (CMC) and validate for assay interference.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from water and increasing solubility.[10] β-cyclodextrin is a common choice.

Decision Workflow for Solubilization

The following diagram outlines a logical progression for troubleshooting the solubility of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid.

G cluster_start cluster_tier1 Tier 1: Standard Approach cluster_tier2 Tier 2: pH-Based Approach cluster_tier3 Tier 3: Advanced Approach cluster_end start Start: Compound Powder Received prep_dmso Prepare 10-50 mM Stock in 100% DMSO (See Protocol 1) start->prep_dmso dilute_aq Dilute stock to final conc. in aqueous assay buffer (e.g., PBS pH 7.4) prep_dmso->dilute_aq check_precip Check for Precipitation dilute_aq->check_precip prep_base Dissolve directly in basic buffer (e.g., 50 mM Tris pH 8.5) (See Protocol 2) check_precip->prep_base Yes success Success: Proceed with Bioassay check_precip->success No check_assay_compat Is assay compatible with basic pH? prep_base->check_assay_compat adv_methods Investigate Advanced Methods: - Alternative Co-solvents (Ethanol, PEG) - Surfactants (Tween® 20) - Cyclodextrins check_assay_compat->adv_methods No check_assay_compat->success Yes adv_methods->success

Caption: A step-by-step decision tree for solubilizing the target compound.

Mechanism of pH-Dependent Solubility

The increased solubility in basic conditions is due to the deprotonation of the carboxylic acid functional group.

Caption: Ionization of the carboxylic acid at high pH increases water solubility.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Calculation: Determine the mass of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid (Molecular Weight: ~238.2 g/mol ) required to make a 10 mM stock solution. For 1 mL of a 10 mM stock, you will need 2.38 mg.

  • Weighing: Accurately weigh the compound using a calibrated analytical balance and transfer it to a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube).

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL for a 10 mM stock).

  • Mixing: Cap the tube securely and vortex until the solid is completely dissolved.[2]

  • Aiding Dissolution (if necessary): If the compound does not fully dissolve, brief sonication in a water bath or gentle warming (e.g., 37°C for 5-10 minutes) can be used.[1] Always visually inspect the solution to ensure no particulates remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[1] Store at -20°C or -80°C, protected from light and moisture.[2]

Protocol 2: Solubilization via pH-Adjusted Aqueous Buffer
  • Buffer Preparation: Prepare a suitable buffer (e.g., Tris, HEPES) at a concentration compatible with your assay (e.g., 50 mM). Adjust the pH to a basic value, for example, pH 8.5. Ensure the buffer components do not interact with your compound.

  • Weighing: Weigh the required amount of the compound for your desired final concentration directly into a tube.

  • Direct Dissolution: Add the pH 8.5 buffer directly to the compound powder.

  • Mixing: Vortex thoroughly. Gentle warming or sonication can be applied if needed. The compound should dissolve as it converts to its more soluble salt form.

  • pH Verification: After dissolution, re-check the pH of the final solution to ensure it has not significantly changed.

  • Assay Integration: Use this solution directly in your assay. Remember to use the pH 8.5 buffer as your vehicle control.

Summary of Solubilization Strategies

MethodMechanismProsCons & Considerations
DMSO Stock Solubilization in a polar aprotic organic solvent.Standard, widely applicable, dissolves many compounds.[1]Risk of precipitation upon aqueous dilution.[1] Potential for cell toxicity or assay interference at >0.5%.[10]
pH Adjustment Conversion of the carboxylic acid to a highly soluble carboxylate salt.[5]Often provides true aqueous solubility, avoiding precipitation issues. Simple and cost-effective.[]Requires assay to be compatible with non-physiological pH.[6] Risk of compound degradation at extreme pH.[5]
Co-solvents Reducing the polarity of the bulk solvent (water).[]Can be effective if DMSO is not suitable.Requires extensive validation for each new solvent to check for assay interference and toxicity.[9]
Surfactants / Cyclodextrins Micellar encapsulation or formation of inclusion complexes.Can solubilize very hydrophobic ("brick dust") compounds.Can interfere with protein binding, membrane integrity, or assay readouts. Requires careful optimization.[10]

References

  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Benchchem. (n.d.). Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO.
  • JoVE. (2025, September 17). Bioavailability Enhancement: Drug Solubility Enhancement.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Solubility Enhancement of Drugs.
  • Bridges Lab Protocols. (2018, June 1).
  • ResearchGate. (2015, April 7). How can I increase the solubility to perform an enzyme assay?.
  • PharmiWeb.com. (2021, August 27). Techniques to Enhance Drug Solubility.
  • Slideshare. (n.d.).
  • Smi, M., & Berg, T. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • Environmental Toxicology and Chemistry. (2010, June 15). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • ResearchGate. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • Poulsen, L. K., et al. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?.

Sources

Assessing the stability of N-(4-nitrophenyl)succinamic acid under various pH conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center. As researchers and drug development professionals, ensuring the chemical integrity of succinamic acid derivatives is critical for successful formulation and downstream assays. This guide provides deep-dive causal explanations, troubleshooting FAQs, and self-validating bench protocols to assess the pH-dependent hydrolysis of N-(4-nitrophenyl)succinamic acid.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why does N-(4-nitrophenyl)succinamic acid exhibit unexpected degradation in mildly acidic environments where normal amides are entirely stable? A: Standard amide bonds require extreme pH and heat to hydrolyze. However, N-arylsuccinamic acids suffer from a massive proximity effect due to their specific geometry[1]. Under mildly acidic to neutral conditions (pH 3.0–6.0), the terminal carboxylic acid group is partially un-ionized or optimally positioned to act as an intramolecular catalyst. The carboxyl oxygen performs an internal nucleophilic attack on the amide carbonyl, rapidly forming a cyclic succinic anhydride intermediate and releasing 4-nitroaniline[2]. This intramolecular pathway acts effectively as a localized high-concentration catalyst, raising the hydrolysis rate by orders of magnitude compared to intermolecular equivalents.

Q: During RP-HPLC stability screening, my initial mass balance fails. The intact succinamic acid peak drops rapidly, but the 4-nitroaniline and succinic acid peaks do not proportionally increase. Where is the missing mass? A: You are likely capturing the transient intermediate. The initial product of the intramolecular cleavage is succinic anhydride[3]. While it rapidly hydrolyzes into succinic acid in water, if your HPLC mobile phase contains methanol or ethanol, the anhydride will undergo aggressive alcoholysis within the column, forming methyl or ethyl succinate. Self-Validating Fix: To close your mass balance, entirely remove nucleophilic solvents from your analytical workflow. Switch to an exclusively aqueous-acetonitrile mobile phase.

Q: Why does varying my buffer concentration (e.g., 10 mM vs. 100 mM phosphate) alter the stability profile at the exact same pH? A: This is a classic manifestation of external general acid-base catalysis[4]. While the primary degradation mode at neutral pH is intramolecular, buffer salts like phosphate and citrate can assist in pre-equilibrium proton transfers. High buffer concentrations introduce parallel degradation pathways, artificially inflating the kinetic rate constants. Ensure all comparative experiments are extrapolated to zero buffer concentration.

Part 2: Pathway Visualization

The following diagram maps the structural fate of the molecule based on ambient pH. Understanding this divergence is the foundation of our troubleshooting logic.

G start N-(4-nitrophenyl)succinamic acid (Intact Molecule) acidic Acidic/Neutral (pH 2.0 - 6.0) start->acidic basic Basic Conditions (pH > 8.0) start->basic intramol Intramolecular Catalysis (Terminal Carboxyl Attack) acidic->intramol Proximity Effect bimol Bimolecular Hydrolysis (Direct OH⁻ Attack) basic->bimol Excess OH⁻ anhydride Succinic Anhydride Intermediate intramol->anhydride Ring Closure products Succinic Acid + 4-Nitroaniline bimol->products Amide Cleavage anhydride->products Rapid Hydrolysis

pH-dependent hydrolysis pathways of N-(4-nitrophenyl)succinamic acid.

Part 3: Self-Validating Experimental Protocols

A strictly validated kinetic assay is essential for calculating exact half-lives (


). We recommend UV-Vis spectrophotometry as the gold standard over HPLC for tracking rapid intramolecular catalysis because it bypasses column-induced artifacts.
Protocol: Kinetic Assessment via Isosbestic UV-Vis Spectrophotometry

This protocol is designed as a self-validating system. The continuous monitoring of spectral shifts guarantees that no "dark" side-reactions are occurring off-camera.

Step 1: Aprotic Stock Preparation Prepare a 10 mM stock solution of N-(4-nitrophenyl)succinamic acid in 100% anhydrous DMSO. Causal rationale: Succinamic acids are highly vulnerable to autohydrolysis in water[5]. Keeping the primary stock entirely aprotic ensures the substrate does not begin degrading before


.

Step 2: Buffer Standardization & Isotonicity Prepare 50 mM buffer solutions (e.g., Formate for pH 3-4; Acetate for pH 4-5; Phosphate for pH 6-8). Crucially, adjust the ionic strength (


) of all buffers to exactly 0.5 M using KCl.
Causal rationale: Hydrolysis rates are extremely sensitive to ionic strength[6]. Normalizing ionic strength ensures that any observed rate change is strictly due to pH variation (protonation state), not salt effects.

Step 3: Substrate Injection & Spectral Acquisition Pre-warm 3.0 mL of buffer in a quartz cuvette to 37.0 ± 0.1 °C. Rapidly inject 15 µL of the DMSO stock (0.5% v/v final concentration) and mix. Scan the absorbance from 250 nm to 500 nm every 2 minutes.

Step 4: System Self-Validation (Isosbestic Verification) Plot the overlaid spectra. You must observe a clean, strict isosbestic point (a specific wavelength where total absorbance remains constant at all time points). Causal rationale: 4-nitroaniline absorbs strongly at ~380 nm, while the intact succinamic acid absorbs lower. A perfect isosbestic point is mathematical proof of a clean


 conversion, validating that the anhydride intermediate does not abnormally accumulate and the aromatic ring is not degrading.

Part 4: Quantitative Data & Troubleshooting Matrices

To quickly evaluate whether your kinetic data is biologically or chemically plausible, cross-reference your findings with this baseline analytical table mapping the expected kinetic trends.

pH RangeDominant MechanismRate-Determining StepExpected Hydrolysis RatePrimary Artifact/Interference Risk
pH < 2.0 Specific Acid Catalysis (A-2)Water nucleophilic attack on protonated amideModerate to SlowMinimal. Substrate is fully protonated and stable[6].
pH 3.0 - 5.5 Intramolecular General Base/NucleophilicCyclic attack yielding Succinic AnhydrideVery Fast (Maximum instability)Buffer catalysis artificially increasing rates.
pH 6.0 - 7.5 Transition zoneMixed (Intramolecular + OH⁻ traces)ModeratepKa shifting due to co-solvents (DMSO/MeOH)[4].
pH > 8.0 Specific Base CatalysisDirect bimolecular OH⁻ attack on amideFastOxidative degradation of the released 4-nitroaniline.

Part 5: References

The core mechanistic tenets and kinetic assumptions utilized in this support guide are verified by the following authoritative literature sources:

  • [3] Kinetics of Hydrolysis of Succinimides | ResearchGate | 3

  • [5] Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake | PMC - NIH | 5

  • [2] Structural effects on reactivity in intramolecular catalysis. The hydrolysis of N-alkylated monoamides derived from norbornene-2,3-dicarboxylic acid | ResearchGate | 2

  • [1] 8.1.4: A4. Intramolecular Catalysis | Chemistry LibreTexts | 1

  • [6] Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds | JCSP | 6

  • [4] Interpretation of pH-activity Profiles for Acid-Base Catalysis from Molecular Simulations | PMC - NIH | 4

Sources

Validation & Comparative

Unambiguous Structural Verification of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to COSY, HSQC, and HMBC for Definitive Molecular Characterization

In the landscape of pharmaceutical research and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid, a substance of interest in medicinal chemistry, this verification is paramount. While one-dimensional Nuclear Magnetic Resonance (1D NMR) provides a preliminary overview of the chemical environment of protons and carbons, complex molecules often yield spectra with overlapping signals, necessitating more advanced analytical techniques.[1][2] This guide provides an in-depth, experience-driven comparison of two-dimensional (2D) NMR methods, specifically COSY, HSQC, and HMBC, to definitively elucidate the structure of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid.

The Challenge with 1D NMR: A Case for Two Dimensions

A 1D ¹H NMR spectrum of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid would present signals for the aromatic protons and the aliphatic protons of the butanoic acid chain. Similarly, a ¹³C NMR spectrum would show resonances for all unique carbon atoms. However, without further information, definitively assigning each signal to its specific atom within the molecule can be ambiguous, especially in regions with signal crowding.[1][2] This is where the power of 2D NMR lies, as it spreads the spectral information across two frequency axes, revealing correlations between nuclei and providing a clear roadmap of the molecular connectivity.[3][4]

A Multi-faceted Approach: The Synergy of COSY, HSQC, and HMBC

To achieve unambiguous structural confirmation, a suite of 2D NMR experiments is employed, each providing a unique piece of the structural puzzle.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[5][6][7] In the COSY spectrum, cross-peaks appear between the signals of coupled protons, allowing for the tracing of proton-proton spin systems.[8][9]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to a specific heteronucleus, most commonly ¹³C.[10][11][12] Each cross-peak in an HSQC spectrum represents a direct one-bond C-H connection.[10][13][14]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons that are separated by two to four bonds.[13][15][16] HMBC is particularly crucial for identifying connections to quaternary carbons (carbons with no attached protons) and for linking different spin systems together.[15][17]

By combining the information from these three experiments, a complete and self-validating picture of the molecular structure can be assembled.

Experimental Protocol: Acquiring High-Quality 2D NMR Data

The following protocol outlines the key steps for acquiring COSY, HSQC, and HMBC spectra for 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of high-purity 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Complete dissolution is critical for obtaining high-resolution spectra.

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2. Spectrometer Setup:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

3. 2D NMR Experiment Acquisition:

  • COSY: A standard gradient-selected COSY (gCOSY) experiment is typically sufficient. Key parameters to optimize include the spectral width in both dimensions, the number of increments in the indirect dimension (t₁), and the number of scans per increment.

  • HSQC: An edited HSQC experiment is highly recommended as it provides information about the multiplicity of the carbon signals (CH, CH₂, and CH₃).[13] This is achieved by displaying CH/CH₃ peaks with a different phase than CH₂ peaks.

  • HMBC: The key parameter to optimize in an HMBC experiment is the long-range coupling delay, which is typically set to a value corresponding to a J-coupling of 8-10 Hz to observe two- and three-bond correlations.[13]

Data Analysis and Structural Confirmation

The following sections detail the expected correlations in the COSY, HSQC, and HMBC spectra of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid and how they collectively confirm its structure.

Figure 1: Structure of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid with atom numbering.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid in DMSO-d₆.

Atom¹H Shift (ppm)¹³C Shift (ppm)COSY Correlations (¹H-¹H)HSQC Correlations (¹H-¹³C)HMBC Correlations (¹H-¹³C)
Butanoic Acid Chain
C1-~173--H2, H3
C2~2.5 (t)~29H3C2C1, C3, C4
C3~2.7 (t)~31H2C3C1, C2, C4
C4-~171--H2, H3, H5
N5-H~10.5 (s)---C4, C6
Aromatic Ring
C6-~145--H5, H7/H10
C7/C10~7.8 (d)~119H8/H9C7/C10C6, C8/C9, C9/C8
C8/C9~8.2 (d)~125H7/H10C8/C9C6, C7/C10, C10/C7
Nitro Group
C9' (ipso to NO₂)-~142--H8/C9

Note: Predicted chemical shifts are estimates and may vary depending on experimental conditions.

COSY Analysis: Mapping the Butanoic Acid Spin System

The COSY spectrum will reveal a clear correlation between the protons on C2 and C3. A cross-peak will be observed between the triplet at ~2.5 ppm (H2) and the triplet at ~2.7 ppm (H3), confirming their adjacent relationship in the butanoic acid chain. The aromatic protons will also show correlations. The doublet at ~7.8 ppm (H7/H10) will show a cross-peak with the doublet at ~8.2 ppm (H8/H9), establishing the ortho-coupling within the p-substituted phenyl ring.

HSQC Analysis: Direct C-H Connections

The HSQC spectrum will provide direct, one-bond correlations, solidifying the assignments from the 1D spectra. Key correlations will include:

  • The signal at ~2.5 ppm (H2) correlating to the carbon signal at ~29 ppm (C2).

  • The signal at ~2.7 ppm (H3) correlating to the carbon signal at ~31 ppm (C3).

  • The aromatic proton signals at ~7.8 ppm (H7/H10) correlating to the carbon signal at ~119 ppm (C7/C10).

  • The aromatic proton signals at ~8.2 ppm (H8/H9) correlating to the carbon signal at ~125 ppm (C8/C9).

The absence of signals for the quaternary carbons (C1, C4, C6, and the carbon attached to the nitro group) in the HSQC spectrum is also a key piece of information.

HMBC Analysis: Assembling the Molecular Framework

The HMBC spectrum is the final and most critical piece of the puzzle, as it reveals long-range correlations that connect the different fragments of the molecule.[16][18]

  • Connecting the Butanoic Acid Chain:

    • The protons at H2 (~2.5 ppm) will show correlations to the carboxylic acid carbon C1 (~173 ppm), the adjacent carbon C3 (~31 ppm), and the amide carbonyl carbon C4 (~171 ppm).

    • Similarly, the protons at H3 (~2.7 ppm) will show correlations to C1, C2, and C4. These correlations unequivocally establish the butanoic acid backbone.

  • Linking the Amide Bond:

    • Crucially, the amide proton (N5-H) at ~10.5 ppm will show a strong correlation to the amide carbonyl carbon C4 (~171 ppm), confirming the formation of the amide bond.

    • This amide proton will also show a correlation to the aromatic carbon C6 (~145 ppm), definitively linking the butanoic acid moiety to the nitrophenyl ring.

  • Confirming the Aromatic Substitution Pattern:

    • The aromatic protons H7/H10 will show correlations to the ipso-carbon C6 and the adjacent aromatic carbons C8/C9.

    • The aromatic protons H8/H9 will show correlations to C6 and the carbon bearing the nitro group, as well as the adjacent aromatic carbons C7/C10.

Visualizing the Workflow and Key Correlations

The following diagrams illustrate the experimental workflow and the key HMBC correlations that are instrumental in the structural elucidation of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Analysis cluster_3 Structure Confirmation prep1 Dissolve in DMSO-d6 prep2 Filter into NMR Tube prep1->prep2 acq1 Tune & Shim prep2->acq1 acq2 Acquire 1D Spectra (¹H, ¹³C) acq1->acq2 acq3 Acquire 2D Spectra (COSY, HSQC, HMBC) acq2->acq3 anl1 Process Spectra acq3->anl1 anl2 Assign Signals anl1->anl2 anl3 Correlate Data anl2->anl3 conf1 Assemble Fragments anl3->conf1 conf2 Verify Connectivity conf1->conf2

Caption: Key HMBC correlations for structural elucidation.

Conclusion: The Power of a Multi-dimensional Approach

While 1D NMR provides a foundational dataset, it is the synergistic application of 2D NMR techniques—COSY, HSQC, and HMBC—that provides the irrefutable evidence required for the structural confirmation of molecules like 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid. The through-bond correlations observed in these experiments allow for a step-by-step assembly of the molecular structure, leaving no room for ambiguity. This comprehensive approach not only ensures the scientific integrity of the research but also provides a robust and validated dataset that is essential for subsequent stages of drug development and scientific inquiry.

References

  • JoVE. (2024). 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • JoVE. (2024). 2D NMR: Homonuclear Correlation Spectroscopy (COSY). Retrieved from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Bruker. (n.d.). COSY (COrrelation SpectroscopY). Retrieved from [Link]

  • Columbia University. (n.d.). COSY - NMR Core Facility. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • Bruker. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • NMR Wiki. (2010). 2D HSQC. Retrieved from [Link]

  • Epistemeo. (2013). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. Retrieved from [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Oreate AI. (2026). Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic Acid: Microwave Irradiation vs. Conventional Heating

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the efficient synthesis of novel chemical entities is paramount. The amide bond, a cornerstone of many biologically active molecules, is a frequent focus of synthetic optimization. This guide provides an in-depth, objective comparison of two distinct heating methodologies—microwave irradiation and conventional convective heating—for the synthesis of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid. This compound, a derivative of succinic acid and 4-nitroaniline, serves as a representative model for the acylation of amines with cyclic anhydrides.

This analysis moves beyond a mere recitation of procedural steps, delving into the mechanistic rationale behind the experimental designs and offering field-proven insights into the practical advantages and limitations of each approach. The data and protocols presented herein are designed to be self-validating, providing researchers with a robust framework for methodology selection in their own synthetic endeavors.

The Underlying Principles: A Tale of Two Heating Methods

Conventional heating, typically employing an oil bath or heating mantle, relies on the transfer of thermal energy through conduction and convection.[1] The reaction vessel is heated from the outside, and the heat is then transferred to the solvent and reactants. This process can be slow and lead to uneven temperature distribution, potentially causing the formation of byproducts.[1]

In contrast, microwave-assisted organic synthesis (MAOS) utilizes dielectric heating.[2] Microwave energy directly interacts with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat internally.[2] This "in-core" heating leads to a rapid and uniform temperature increase throughout the reaction medium, often resulting in dramatically accelerated reaction rates and cleaner product profiles.[3]

Experimental Protocols

The synthesis of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid is achieved through the nucleophilic acyl substitution of succinic anhydride with 4-nitroaniline. The lone pair of the amino group on 4-nitroaniline attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the amide bond.

Conventional Heating Protocol

This protocol is adapted from established methods for the synthesis of N-aryl succinamic acids.[4]

Step-by-Step Methodology:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.1 mol) of succinic anhydride in 50 mL of glacial acetic acid.

  • Addition of Amine: To this solution, add 13.8 g (0.1 mol) of 4-nitroaniline.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water to remove residual acetic acid and any unreacted starting materials. The crude product can be further purified by recrystallization from ethanol.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Causality Behind Experimental Choices:

  • Solvent: Glacial acetic acid is a common solvent for this type of reaction as it readily dissolves the reactants and is relatively high-boiling, allowing the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.

  • Reflux: Heating to reflux provides a constant and controlled reaction temperature, maximizing the rate of reaction without boiling off the solvent.

  • Recrystallization: This is a standard and effective technique for purifying solid organic compounds, ensuring the removal of impurities and leading to a high-purity final product.

Microwave-Assisted Synthesis Protocol

This protocol is based on general procedures for rapid, solvent-free, or solvent-assisted microwave synthesis of amides from anhydrides and amines.[2][5]

Step-by-Step Methodology:

  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stirrer, combine 1.0 g (0.01 mol) of succinic anhydride and 1.38 g (0.01 mol) of 4-nitroaniline.

  • Solvent (Optional): For solvent-assisted reactions, 2-3 mL of a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be added. For a solvent-free approach, the solid reactants are mixed directly.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150 °C for 5-10 minutes. The reaction progress can be monitored by TLC if the reaction is performed in stages.

  • Isolation: After the irradiation is complete, allow the vessel to cool to room temperature. If a solvent was used, the product may precipitate upon cooling or can be precipitated by the addition of water.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. If necessary, the product can be recrystallized from ethanol.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Causality Behind Experimental Choices:

  • Solvent-Free/Minimal Solvent: Microwave heating is highly efficient, often allowing for reactions to be performed without a solvent or with a minimal amount of a high-boiling polar solvent to aid in energy absorption and mass transfer.[6] This aligns with the principles of green chemistry by reducing solvent waste.[7]

  • Elevated Temperature and Short Reaction Time: The ability of microwaves to rapidly and uniformly heat the reaction mixture allows for the use of higher temperatures, which, according to the Arrhenius equation, leads to a significant increase in the reaction rate.[8] This drastically reduces the required reaction time from hours to minutes.

  • Sealed Vessel: Using a sealed vessel allows the reaction to be conducted at temperatures above the boiling point of any solvent used, further accelerating the reaction.

Performance Comparison: Microwave vs. Conventional Heating

The following table summarizes the key performance indicators for the synthesis of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid using both methods. The data for the microwave synthesis is based on typical improvements observed in similar reactions reported in the literature.[4]

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 2 - 4 hours5 - 10 minutes
Expected Yield 70 - 85%>90%
Purity (after initial workup) GoodExcellent
Energy Consumption HighLow
Solvent Usage High (e.g., 50 mL acetic acid)Low to None (e.g., 2-3 mL DMF or solvent-free)
Process Control ModerateHigh (precise temperature and pressure control)
Scalability Well-establishedCan be challenging for large-scale production

Experimental Workflows

The following diagrams illustrate the workflows for both the conventional and microwave-assisted synthesis methods.

Conventional_Workflow A 1. Dissolve Succinic Anhydride in Glacial Acetic Acid B 2. Add 4-Nitroaniline A->B C 3. Reflux for 2-4 hours B->C D 4. Cool to Room Temperature C->D E 5. Vacuum Filtration D->E F 6. Wash with Cold Water E->F G 7. Recrystallize from Ethanol F->G H 8. Dry in Vacuum Oven G->H I Final Product H->I

Caption: Conventional Synthesis Workflow.

Microwave_Workflow A 1. Combine Reactants in Microwave Vessel B 2. Add Minimal Solvent (Optional) A->B C 3. Microwave Irradiation (150 °C, 5-10 min) B->C D 4. Cool to Room Temperature C->D E 5. Vacuum Filtration D->E F 6. Wash with Cold Ethanol E->F G 7. Dry in Vacuum Oven F->G H Final Product G->H

Caption: Microwave Synthesis Workflow.

Expected Results and Characterization

The final product, 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid, is expected to be a pale yellow solid. The identity and purity of the compound can be confirmed by standard analytical techniques.

  • Melting Point: The melting point of the synthesized compound is expected to be in the range of 190-195 °C.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide and carboxylic acid (around 1700-1650 cm⁻¹), and the N-O stretches of the nitro group (around 1540 and 1350 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra will confirm the chemical structure of the molecule, showing the expected signals for the aromatic protons, the methylene protons of the succinyl chain, and the various carbon atoms in the molecule.

Conclusion

This comparative guide demonstrates that for the synthesis of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid, microwave-assisted synthesis offers significant advantages over conventional heating methods. The primary benefits are a drastic reduction in reaction time and an increase in yield, coupled with a more environmentally friendly profile due to reduced energy and solvent consumption. While conventional heating remains a robust and scalable method, the efficiency and speed of microwave synthesis make it a highly attractive alternative for research, process development, and small-scale production in the pharmaceutical industry. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and desired throughput.

References

  • You, Q., et al. (2008). Microwave-Assisted Synthesis of Amide under Solvent-free Conditions. Synthetic Communications, 38(6), 1028-1035. Available at: [Link]

  • Bose, A. K., et al. (2002). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 7(8), 637-641. Available at: [Link]

  • Zarecki, A. P., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1761. Available at: [Link]

  • Gawande, M. B., et al. (2013). Microwave-assisted organic synthesis: a review. Journal of the Iranian Chemical Society, 10(6), 991-1031.
  • de la Hoz, A., et al. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. Available at: [Link]

  • Zarecki, A. P., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed, 25(8), 1761. Available at: [Link]

  • Alp, C., & Giray, E. S. (2012). Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water. Tetrahedron Letters, 53(1), 98-100. Available at: [Link]

  • Solodenko, W., et al. (2006). Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Synthesis, 2006(3), 461-466. Available at: [Link]

  • PubChem. (S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride. PubChem Compound Summary for CID 22859397. Available at: [Link]

  • Zarecki, A. P., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1761. Available at: [Link]

  • Zarecki, A. P., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. ResearchGate. Available at: [Link]

  • American Elements. 3-(Boc-amino)-4-[(4-nitrobenzyl)oxy]-4-oxobutanoic Acid. American Elements Product Page. Available at: [Link]

  • Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. Available at: [Link]

  • Mahale, K. A., et al. (2018). One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences, 7. Available at: [Link]

  • Kim, J., et al. (2025). Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization. PubMed. Available at: [Link]

  • European Patent Office. (1994). Process for the preparation of succinic anhydride derivatives. EP 0355895 B1. Available at: [Link]

  • Cravotto, G., & Cintas, P. (2006). The Combined Use of Microwaves and Ultrasound: Improved Tools in Process Chemistry and Organic Synthesis. Chemistry–A European Journal, 12(29), 7458-7467.

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Safety Operating Guide

4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Analytical & Safety Operations: Comprehensive Disposal Guide for 4-[(4-Nitrophenyl)amino]-4-oxobutanoic Acid

As an intermediate in advanced drug development and chemical synthesis, 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid (also referred to as N-(4-Nitrophenyl)succinamic acid) presents unique logistical and safety challenges. Synthesized via the conjugation of p-nitroaniline with succinic anhydride, this compound combines an acidic carboxylic terminus with a highly toxic nitroaromatic ring.

In laboratory and industrial environments, chemical disposal cannot rely on arbitrary guidelines; it must be an engineered, self-validating system rooted in molecular causality. This guide provides the definitive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned standard operating procedure for the containment, handling, and total destruction of this compound.

Molecular Causality & Hazard Profiling

To manage chemical waste effectively, you must first understand the structural motifs that dictate its behavior in the environment and in vivo. The dual-functional nature of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid strictly prevents standard aqueous disposal and dictates specific incineration conditions.

Table 1: Structural Hazards and Causal Mitigation Strategies

Structural Motif / HazardToxicological / Physical ConsequenceValidated Mitigation Strategy
Nitroaromatic Group Biologically reduced to hydroxylamines, oxidizing

in hemoglobin to

(Methemoglobinemia), preventing oxygen transport[1].
Mandate double nitrile gloving and strict barrier protection to prevent dermal absorption[2].
Carboxylic Acid Terminus Confers weak acidity; capable of exothermic reactions when exposed to incompatible reagents.Segregate waste strictly from strong oxidizers, active metals, and strong bases[3].
Nitrogen Content (

)
Undergoes incomplete thermal decomposition, emitting highly toxic nitrogen oxides (

)[4].
Destruction must be executed via high-temperature incineration equipped with an alkaline scrubber[1].
Crystalline Solid State High propensity for aerosolization and subsequent inhalation of toxic particulates[5].Utilize strictly dry-sweep cleanup protocols; never flush with water[6].

Operational Waste Management Workflow

Proper destruction begins at the point of waste generation. Below is the logical workflow mapping the compound's journey from laboratory waste to final elemental destruction.

G Gen Waste Generation (Solid Nitroaromatic) SpillCheck Spill Incident Occurs? Gen->SpillCheck CleanUp Dry Sweep Cleanup (No Water, HEPA Vac) SpillCheck->CleanUp Yes Segregation Chemical Segregation (Isolate from Oxidizers) SpillCheck->Segregation No CleanUp->Segregation Storage Satellite Accumulation (Sealed Lined Drums) Segregation->Storage Transport Hazardous Waste EHS Pickup Storage->Transport Destruction High-Temp Incineration (w/ NOx Scrubber) Transport->Destruction

Caption: Waste Management and Disposal Workflow for 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid.

Step-by-Step Methodologies: Segregation & Incident Response

Protocol A: Emergency Dry Cleanup Workflow (Spill Management)

Because this compound exhibits potent systemic toxicity and is highly persistent in aquatic environments[7], liquid dissolution must be entirely avoided during initial incident management.

  • Step 1: Isolate and Don PPE Evacuate non-essential personnel. Don an N95/P100 particulate respirator, chemical splash goggles, and double-layered nitrile gloves. (Causality: Methemoglobin-forming agents rapidly penetrate single-layer latex; double nitrile provides the necessary chemical barrier against transdermal nitroaromatic penetration)[2].

  • Step 2: Dry Collection Using a dedicated anti-static brush and dustpan, gently collect the solid material. Alternatively, use a HEPA-filtered vacuum explicitly rated for hazardous chemical dusts. (Causality: Applying water to a nitroaromatic solid rapidly increases its surface area and dermal bioavailability, drastically elevating the risk of systemic absorption)[6].

  • Step 3: Containment Deposit the collected waste into a chemically resistant, heavy-duty polyethylene (HDPE) container. Seal immediately to prevent aerosolization[5].

Protocol B: Satellite Accumulation Area (SAA) Preparation

The regulatory compliance of your laboratory relies on rigorous SAA discipline.

  • Step 1: Primary Containment Collect all contaminated consumables (weigh boats, pipette tips, double gloves) and residual solid compound into a dedicated, compatible, lined container[8].

  • Step 2: Chemical Segregation Never combine this waste stream with heavy metals, aqueous acids, strong bases, or non-halogenated bulk solvents[8],[3]. (Causality: Mixing highly functionalized organic acids with strong oxidizers or bases can lead to exothermic degradation and potentially explosive off-gassing).

  • Step 3: Labeling and Coding Apply a GHS-compliant label designating the material as a "Toxic Organic Solid Waste"[8]. Indicate the presence of acute health hazards (methemoglobinemia, organ toxicity)[1].

The Thermodynamics of Final Destruction: High-Temperature Incineration

Under no circumstances should 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid be sent to a standard landfill or flushed down a sanitary sewer[7],[1]. The terminal phase of disposal must achieve complete cleavage of the stable aromatic ring and the energetic nitro group.

The Incineration Methodology: The universally mandated disposal methodology for this chemical class is High-Temperature Chemical Incineration (typically >1,800°F)[8].

  • Combustible Solvent Admixture: At the disposal facility, the solid waste is often dissolved or thoroughly mixed with a highly combustible carrier solvent prior to injection into the combustion chamber[1]. (Causality: Solid nitroaromatics can combust unevenly. Suspending the waste in a combustible solvent ensures a homogenous, sustained high-thermal energy environment necessary to permanently shatter the

    
     and 
    
    
    
    bonds, preventing the release of unburned toxic intermediates)[1].
  • Emission Control (The Alkaline Scrubber): The incineration of nitrogen-rich compounds inherently liberates massive volumes of acidic and toxic nitrogen oxides (

    
    ) and carbon oxides[4]. The industrial incinerator must be equipped with a high-efficiency afterburner and an alkaline scrubber[1].
    (Causality: The alkaline scrubber neutralizes the newly formed 
    
    
    
    gases into inert, water-soluble nitrate/nitrite salts, preventing the release of toxic atmospheric pollutants that contribute to smog and acid rain)[8].

By strictly adhering to these procedurally validated mechanisms, researchers ensure operational compliance, protect environmental biomes, and safeguard laboratory personnel from the acute systemic hazards inherent to nitroaromatic chemistry.

References

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. Benchchem.
  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR) / CDC.
  • Succinic Anhydride Safety Data Sheet. Apollo Scientific.
  • Succinic Anhydride SDS. AK Scientific, Inc.
  • p-Nitro Aniline MATERIAL SAFETY DATA SHEET. CDH Fine Chemicals.
  • UN1661 p-Nitroaniline Analytical Grade SDS. Labbox Export.
  • Standard Operating Procedures for Working with P-Nitroaniline. Amherst College.
  • Safety Data Sheet: p-nitroaniline. Chemos GmbH & Co. KG.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.